4-benzylidene-2-methyl-4H-oxazol-5-one
Description
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Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-benzylidene-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
BWQBTJRPSDVWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 4-Benzylidene-2-methyl-4H-oxazol-5-one in Solution
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Benzylidene-2-methyl-4H-oxazol-5-one, a prominent member of the azlactone family, is a critical intermediate in synthetic organic and medicinal chemistry.[1][2] Its utility, particularly in the synthesis of α-amino acids and various heterocyclic compounds, is often tempered by its inherent instability in solution.[3][4] This guide provides a comprehensive examination of the thermodynamic and kinetic stability of this compound. We will delve into the principal degradation pathways, with a focus on solvent- and pH-dependent hydrolysis, and elucidate the underlying mechanisms. Furthermore, this document furnishes detailed, field-proven experimental protocols for quantitatively assessing stability using UV-Vis spectrophotometry, stability-indicating HPLC, and NMR for degradant identification. By understanding the causal relationships between environmental factors and degradation, researchers can devise effective stabilization strategies, thereby ensuring the integrity and successful application of this versatile chemical scaffold.
Introduction: The Significance and Challenge of an Azlactone Core
4-Benzylidene-2-methyl-4H-oxazol-5-one, often referred to as an azlactone, is a heterocyclic compound synthesized through the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acetylglycine with benzaldehyde.[5][6] This molecule is not merely a synthetic curiosity; it is a powerful building block in organic synthesis.[3]
1.1. Chemical Structure and Properties
The core structure consists of a five-membered oxazolone ring featuring a methyl group at the 2-position and an exocyclic benzylidene group at the 4-position.[1] This arrangement of conjugated double bonds is responsible for its reactivity and chromophoric properties. It is typically a solid, soluble in many organic solvents like ethanol and ether, but insoluble in water.[1] The acidic nature of the proton at the C-4 position is a key determinant of its reactivity.[4]
1.2. Significance in Chemical Synthesis
The value of this azlactone lies in its dual reactivity:
-
Electrophilic Center: The carbonyl group within the lactone ring is susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in synthesizing a wide array of derivatives. Ring-opening reactions with nucleophiles such as primary amines, alcohols, or thiols are common.[7]
-
Precursor to α-Amino Acids: Through reduction and subsequent hydrolysis, the azlactone serves as a direct precursor to phenylalanine and its derivatives, providing a vital route to non-natural amino acids.[3]
1.3. The Central Challenge: Inherent Instability
The very features that make 4-benzylidene-2-methyl-4H-oxazol-5-one a versatile reagent also render it susceptible to degradation. The strained five-membered lactone ring is prone to nucleophilic attack, primarily from water or other nucleophiles present in the solution. This ring-opening reaction is the principal degradation pathway and represents a significant challenge for its storage, handling, and application in multi-step syntheses, particularly under aqueous or protic conditions.[7] Understanding the kinetics and thermodynamics of this degradation is paramount for any researcher utilizing this compound.
Principal Degradation Pathway: Hydrolysis
The primary mechanism compromising the stability of 4-benzylidene-2-methyl-4H-oxazol-5-one in solution is hydrolysis. This process involves the nucleophilic attack of water on the carbonyl group of the lactone, leading to the opening of the oxazolone ring. The rate and favorability of this reaction are profoundly influenced by the pH of the solution and the solvent system employed.
2.1. The Role of pH in Degradation
The stability of the azlactone is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis, albeit through different mechanisms.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by a water molecule, a weak nucleophile.
-
Base-Catalyzed Hydrolysis: In neutral to basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This pathway is generally much faster than the acid-catalyzed route. The reaction proceeds via a tetrahedral intermediate which then collapses to open the ring.
Experimental evidence from related compounds shows that degradation is often significantly accelerated in both acidic (below pH 4.6) and basic (above pH 7) environments.[8] For many organic reactions, a neutral pH around 7 is often found to be optimal for minimizing degradation.[9]
2.2. Solvent Effects on Stability
The choice of solvent plays a critical role in the stability of the azlactone.
-
Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols, can participate directly in the degradation process. They can act as nucleophiles themselves (solvolysis) and can stabilize charged transition states through hydrogen bonding, thereby lowering the activation energy for hydrolysis.[10] In contrast, aprotic solvents like acetonitrile or DMSO do not participate directly in hydrolysis and generally offer a more stable environment.
-
Solvent Polarity: The polarity of the solvent can influence the rate of hydrolysis by affecting the stability of the ground state and the transition state. The transition state of the hydrolysis reaction is typically more polar than the reactants. Therefore, polar solvents tend to stabilize the transition state more than the ground state, leading to an acceleration of the reaction rate.
The interplay between enthalpy and entropy of activation in different solvent mixtures, such as water-dioxane, can be complex, but generally, an increase in the organic co-solvent can decrease the rate of hydrolysis.[11]
Experimental Design for Stability Assessment
A robust stability study requires orthogonal analytical methods to monitor the disappearance of the parent compound and the appearance of degradation products.[12]
3.1. UV-Vis Spectrophotometry for Kinetic Analysis
The conjugated system of 4-benzylidene-2-methyl-4H-oxazol-5-one imparts a strong UV absorbance, which changes upon ring-opening. This property allows for real-time monitoring of the degradation kinetics.
Protocol 3.1: Kinetic Analysis via UV-Vis Spectrophotometry
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 4-benzylidene-2-methyl-4H-oxazol-5-one in a dry, aprotic solvent such as acetonitrile.
-
Preparation of Reaction Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Wavelength Scan: Dilute the stock solution in a stable solvent (e.g., acetonitrile) to determine the wavelength of maximum absorbance (λ_max).
-
Kinetic Run: a. Equilibrate the reaction buffer in a quartz cuvette inside the spectrophotometer's temperature-controlled cell holder (e.g., 25 °C). b. Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette to achieve a final concentration that gives an initial absorbance of ~1.0. c. Immediately begin monitoring the absorbance at λ_max over time.
-
Data Analysis: a. Plot Absorbance vs. Time. b. Assuming pseudo-first-order kinetics (as water is in vast excess), fit the data to the exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where k_obs is the observed rate constant. c. Plot log(k_obs) vs. pH to visualize the pH-rate profile.
3.2. Stability-Indicating HPLC Method
HPLC is the gold standard for stability studies as it can separate and quantify the parent compound from its degradation products. A stability-indicating method is one that is validated to be specific for the drug substance in the presence of its degradation products.[13]
Protocol 3.2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies:
-
Acidic: Incubate the compound in 0.1 M HCl at 60 °C.
-
Basic: Incubate in 0.1 M NaOH at room temperature.
-
Oxidative: Treat with 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound at 80 °C.
-
The goal is to achieve 10-20% degradation.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λ_max of the parent compound.
-
-
Method Validation:
-
Specificity: Inject solutions from the forced degradation studies. The method is specific if the peak for the parent compound is well-resolved from all degradant peaks.
-
Linearity: Construct a calibration curve over a range of concentrations (e.g., 5-60 µg/mL) and verify a correlation coefficient (r²) > 0.999.[13]
-
Precision & Accuracy: Assess intra-day and inter-day variability and recovery at multiple concentration levels.
-
3.3. NMR for Structural Elucidation of Degradants
While HPLC can separate degradants, NMR spectroscopy is essential for determining their exact chemical structures. By comparing the ¹H and ¹³C NMR spectra of the pure compound with those of the degraded sample, one can identify the new chemical entities formed. The primary hydrolysis product is expected to be N-acetyl-α,β-didehydrophenylalanine.
Data Presentation and Interpretation
4.1. Kinetic Data Summary
Quantitative data from kinetic runs should be tabulated for clear comparison.
| pH | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) | Half-life, t₁/₂ (s) |
| 3.0 | 25 | Value | Value |
| 5.0 | 25 | Value | Value |
| 7.0 | 25 | Value | Value |
| 9.0 | 25 | Value | Value |
| 11.0 | 25 | Value | Value |
Table 1: Example table for summarizing pH-dependent hydrolysis kinetics.
4.2. Thermodynamic Parameters
By conducting kinetic studies at different temperatures, one can determine the activation energy (Ea) from the Arrhenius plot (ln(k) vs. 1/T). This provides insight into the energy barrier of the degradation reaction. Thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can further characterize the spontaneity and nature of the degradation process.[14] A positive ΔH indicates an endothermic process, while the sign of ΔS reveals changes in the degree of order during the formation of the transition state.[14]
Visualization of Key Processes
Diagrams are essential for visualizing complex chemical mechanisms and experimental workflows.
Caption: Generalized mechanisms for base- and acid-catalyzed hydrolysis of the azlactone ring.
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Unveiling the Erlenmeyer-Plöchl Azlactone Synthesis: Mechanistic Insights and Applications in Drug Development
Executive Summary
The Erlenmeyer-Plöchl azlactone synthesis is a cornerstone reaction in organic chemistry, defined by the intramolecular condensation of an acylglycine (typically hippuric acid) with acetic anhydride to form an azlactone intermediate, which subsequently reacts with a carbonyl compound[1]. Originally developed in the late 19th century, this transformation remains a critical pathway for the preparation of α-amino acids, dehydropeptides, and highly functionalized oxazolone derivatives[1],[2]. In modern drug development, the oxazolone core serves as a versatile synthon and a privileged scaffold, exhibiting a wide biodiversity of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3],[2].
Mechanistic Causality: The Engine of Azlactone Formation
The synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones is not a simple concerted reaction; it is a multi-step cascade driven by precise thermodynamic and kinetic forces. Understanding the causality behind each intermediate is essential for optimizing yields and minimizing side reactions.
-
Cyclodehydration: The reaction initiates with the cyclodehydration of N-benzoylglycine (hippuric acid) mediated by acetic anhydride[1]. Acetic anhydride is not merely a solvent; it acts as a potent dehydrating agent that drives the formation of the 2-phenyl-5(4H)-oxazolone ring. This cyclization is thermodynamically favored as it forms a stable five-membered heterocycle.
-
Enolization: The newly formed oxazolone possesses an active methylene group at the C-4 position. The addition of a mild base, classically sodium acetate, facilitates the deprotonation of this methylene carbon to generate a resonance-stabilized enolate[1],[4].
-
Nucleophilic Addition (Aldol-Type): The oxazolone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form an aldol-type intermediate[4].
-
Elimination: The cascade concludes with a dehydration step, eliminating a molecule of water to yield the highly conjugated 4-arylidene-2-phenyl-5(4H)-oxazolone (azlactone)[1]. The extended conjugation provides the thermodynamic driving force for this final elimination.
Logical flow of the Erlenmeyer-Plöchl azlactone synthesis mechanism.
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and high fidelity in azlactone synthesis, the experimental protocol must be treated as a self-validating system. The following methodology outlines the classical Erlenmeyer-Plöchl conditions, augmented with modern analytical checkpoints[5],[4],[6].
Step-by-Step Methodology:
-
Reagent Assembly: In a dry round-bottom flask, combine 1.2 equivalents of hippuric acid, 1.0 equivalent of the target aromatic aldehyde, 1.5 equivalents of fused sodium acetate, and 3.0 equivalents of acetic anhydride[4].
-
Causality Check: The use of fused (anhydrous) sodium acetate is critical. Any residual moisture will prematurely hydrolyze the acetic anhydride, quenching the dehydrating environment necessary for oxazolone ring closure[4].
-
-
Thermal Activation: Heat the heterogeneous mixture on a hot plate until liquefaction occurs. Transfer the flask to a water bath maintained at 100–110 °C and stir continuously for 2 hours[1],[4].
-
Kinetic Monitoring (Self-Validation): The reaction progress is visually indicated by a distinct color change—typically to a deep yellow or orange—signaling the formation of the highly conjugated azlactone network. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using silica gel plates (Merk 60, F254)[6].
-
Precipitation and Quenching: Upon completion, cool the reaction mixture to room temperature and quench by pouring it into cold ethanol or crushed ice[6]. This sudden shift in solvent polarity forces the hydrophobic azlactone to precipitate.
-
Isolation and Purification: Filter the resulting solid under vacuum. Wash the crude product thoroughly with boiling water to remove unreacted sodium acetate and residual acetic acid. Recrystallize the solid from a suitable solvent (e.g., benzene or ethanol) to obtain the analytically pure azlactone[5],[6].
Standardized experimental workflow for azlactone synthesis and processing.
Quantitative Analysis of Reaction Conditions
While the classical methodology is robust, modern green chemistry and flow-chemistry techniques have significantly optimized the synthesis, reducing reaction times and improving yields[4],[7].
| Methodology | Catalyst / Additive | Solvent System | Conditions | Typical Yield |
| Classical Erlenmeyer | Fused Sodium Acetate | Acetic Anhydride | 100-110 °C, 2-4 h | 60 - 75% |
| Microwave-Assisted | Neutral Alumina | Solvent-Free | MW Irradiation, mins | Up to 94% |
| Aqueous Green Synthesis | Sulfanilic Acid (SA) | Water | Reflux | 80 - 90% |
| Micro-Flow Reactor | Nafion-H@SPIONs | Dichloromethane | Room Temp, Continuous | > 85% |
Applications in Chemical Biology and Drug Discovery
The utility of the Erlenmeyer-Plöchl synthesis extends far beyond basic methodology; it is a critical enabler in advanced drug discovery and chemical biology.
-
Synthesis of Unnatural Amino Acids and Thyroid Hormones: The reaction is a premier route for synthesizing α-amino acids via the hydrolysis and subsequent reduction of the azlactone intermediate[1]. Historically, this pathway was instrumental in the first synthesis of the thyroid hormone DL-Thyroxine by Harington and Barger. By condensing 3,5-diiodo-4-(4'-methoxyphenoxy)benzaldehyde with hippuric acid, they generated an azlactone that was subsequently reduced using red phosphorus and hydriodic acid to yield the vital hormone[5]. Furthermore, it is used to synthesize precursors for L-DOPA (3,4-dihydroxyphenylalanine), a cornerstone treatment for Parkinson's disease[1].
-
Engineering GFP Chromophore Analogues: In chemical biology, the Erlenmeyer azlactone synthesis is extensively used to engineer analogues of the Green Fluorescent Protein (GFP) chromophore[8]. By condensing aromatic aldehydes with hippuric acid, researchers synthesize the azlactone core, which is then reacted with primary amines to form the imidazolidinone structure of the GFP fluorophore[8],[9]. This allows for the precise tuning of emission colors and the enhancement of fluorescence intensity by locking the fluorophore's Z/E isomerization pathways[9].
References
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Erlenmeyer-Plochl Azlactone Synthesis. Cambridge University Press.[Link]
-
Locking the GFP Fluorophore to Enhance Its Emission Intensity. MDPI / PMC.[Link]
-
A simple and efficient method for the synthesis of Erlenmeyer azlactones. ResearchGate.[Link]
-
Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals.[Link]
-
Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Asian Journal of Research in Chemistry. [Link]
-
An Innovation for Development of Erlenmeyer–Plöchl Reaction and Synthesis of AT-130 Analogous. ResearchGate.[Link]
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- 8. Locking the GFP Fluorophore to Enhance Its Emission Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: UV-Vis Absorption Spectra of 4-Benzylidene-2-methyl-4H-oxazol-5-one
[1][2]
Executive Summary
4-Benzylidene-2-methyl-4H-oxazol-5-one (also known as an azlactone) is a conjugated heterocyclic compound primarily synthesized via the Erlenmeyer-Plöchl reaction.[1][2] It serves as a critical intermediate in the synthesis of
Its UV-Vis absorption profile is characterized by a strong
Critical Caution: This compound is electrophilic and susceptible to solvolysis (ring-opening) in nucleophilic solvents (e.g., alcohols, water), which drastically alters its spectral signature.[2]
Molecular Architecture & Electronic Theory
Structural Basis of Absorption
The chromophore of 4-benzylidene-2-methyl-4H-oxazol-5-one consists of the benzylidene ring conjugated with the oxazolone heterocycle.[1][2]
-
Conjugated System: The exocyclic C=C double bond connects the phenyl ring to the carbonyl-rich oxazolone core.[1][2]
-
Electronic Transitions:
Substituent Effects (2-Methyl vs. 2-Phenyl)
The substituent at the C-2 position modulates the conjugation:
-
2-Phenyl: Extends conjugation, resulting in a bathochromic shift (Red shift,
).[2] -
2-Methyl: Hyperconjugation only; lacks the extended
-system of the phenyl group, resulting in a hypsochromic shift (Blue shift) relative to the 2-phenyl analog.[1][2]
Caption: Simplified Jablonski-style diagram illustrating the primary electronic transitions responsible for the UV-Vis spectrum.
Experimental Protocol: Synthesis & Characterization
Synthesis (Erlenmeyer-Plöchl Azlactone Synthesis)
To ensure spectral accuracy, the compound must be synthesized with high purity, as residual benzaldehyde or hydrolyzed aceturic acid will contaminate the UV profile.[2]
Reagents:
Workflow:
-
Condensation: Mix reagents and heat on a steam bath (or at 100°C) for 2 hours. The mixture will liquefy and then solidify as the product forms.[2]
-
Quenching: Cool and add a small amount of cold ethanol (carefully) to induce crystallization, but avoid prolonged exposure which causes ring opening.
-
Isolation: Filter the solid and wash with ice-cold ethanol/water.
-
Purification: Recrystallize from ethyl acetate or benzene. Do not use hot ethanol or methanol for recrystallization to prevent solvolysis.[1][2]
Caption: Step-wise pathway of the Erlenmeyer-Plöchl synthesis yielding the azlactone target.
UV-Vis Measurement Protocol
Objective: Obtain the intrinsic absorption spectrum without degradation artifacts.
Spectral Data & Analysis
Typical Spectral Characteristics
The following data represents typical values for 4-benzylidene-2-methyl-4H-oxazol-5-one. Note the shift compared to the 2-phenyl derivative.[1][2]
| Parameter | Value / Range | Notes |
| 325 – 340 nm | ||
| ~25,000 - 35,000 M⁻¹cm⁻¹ | High intensity characteristic of conjugated systems.[1][2] | |
| Shoulder / Minor Band | ~240 nm | Benzene ring localized transitions.[1][2] |
| Visual Appearance | Pale Yellow / Colorless | Absorbs just at the edge of the visible region.[2] |
Solvatochromism & Stability
Azlactones exhibit negative solvatochromism in some contexts, but the primary concern is chemical stability.[2]
-
In Aprotic Solvents (MeCN, DCM): The spectrum is stable.[2] The band is sharp and well-defined.[1][2]
-
In Protic Solvents (MeOH, EtOH):
-
Immediate: Slight bathochromic shift due to hydrogen bonding with the carbonyl oxygen.[1][2]
-
Over Time (Minutes/Hours): The absorbance at
decreases, and a new peak appears at lower wavelengths (< 300 nm).[2] This indicates the solvolysis of the oxazolone ring to form the acyclic ester (methyl 2-acetamido-3-phenylacrylate).[1][2]
-
Self-Validation Check: Run a time-course scan (e.g., every 5 minutes for 30 minutes). If the spectrum changes, your solvent is wet or nucleophilic attack is occurring.[2]
Applications in Research
-
Biosensing: The oxazolone ring is sensitive to nucleophiles (amines, thiols).[2] It is used as a reactive probe for detecting protein N-termini or thiol groups, often resulting in a fluorescence "turn-on" or spectral shift upon ring opening.[1][2]
-
Drug Development: Used as a scaffold for anticonvulsant agents.[1][2] The 4-benzylidene moiety is pharmacologically active; the 2-methyl group serves as a minimal steric handle compared to bulkier 2-phenyl analogs.[1][2]
-
Photo-switching: While less efficient than azobenzenes, azlactones can undergo E/Z photoisomerization under UV irradiation, subtly shifting the
.[2]
References
-
SpectraBase. 13C NMR and Spectral Data for 4-Benzylidene-2-methyloxazol-5(4H)-one. [Link][1][2]
-
PubChem. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Compound Summary. [Link][1][2][4]
-
Conway, P. A., et al. Azlactones in Heterocyclic Synthesis.[2] Journal of the Chemical Society, Perkin Transactions 1.[2] (General reference for Erlenmeyer synthesis mechanics).
-
ResearchGate. Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. (Comparative spectral data for 2-phenyl analogs). [Link]
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Unlocking the Photophysics of Oxazolone Derivatives: A Comprehensive Guide for Advanced Applications
Executive Summary
4-arylidene-5(4H)-oxazolones (commonly known as azlactones) are highly versatile five-membered heterocyclic compounds. Structurally analogous to the chromophores found in the Green Fluorescent Protein (GFP) and the Kaede protein , these molecules have garnered significant attention in photochemistry and drug development. Their unique
This technical guide provides an in-depth analysis of the structural basis of oxazolone photophysics, details the causality behind their non-radiative decay mechanisms, and establishes self-validating experimental workflows for their synthesis and optical characterization.
Structural Basis and Electronic Transitions
The core of the oxazolone derivative features a 5-(4H)-oxazolone ring, which acts as a robust electron-withdrawing group (acceptor). When linked via a methine bridge to an aryl group bearing electron-donating substituents (donor), the molecule forms a highly efficient donor-
Upon photoexcitation, this architecture facilitates Intramolecular Charge Transfer (ICT) . The redistribution of electron density from the donor moiety to the oxazolone acceptor significantly alters the molecule's dipole moment (
Key Photophysical Phenomena
Solvatochromism and the ICT State
Oxazolone derivatives typically exhibit positive solvatochromism. As the dielectric constant (
Fluorescence and Non-Radiative Decay Pathways
In low-viscosity solutions at room temperature, free oxazolones often exhibit weak fluorescence (quantum yields
The primary mechanism for this NRD is the "hula-twist" mechanism or Z-E isomerization around the exocyclic double bond . When the molecule is excited, the structural flexibility allows the absorbed energy to be dissipated as heat through conformational changes rather than emitted as photons.
The Causality of Structural Locking: To amplify fluorescence, the molecule must be structurally locked to suppress the hula-twist NRD pathway. This is experimentally achieved by:
-
Matrix Embedding: Immobilizing the dye in a rigid polymer matrix (e.g., polyvinyl chloride or sol-gel) .
-
Coordination Chemistry: Utilizing orthopalladation or metal-ion complexation to rigidify the molecular backbone, forcing the excited state to relax via radiative decay (fluorescence) .
Jablonski-style diagram illustrating oxazolone photophysical decay pathways.
Nonlinear Optical (NLO) Properties
Beyond linear fluorescence, the extended
Quantitative Data: Solvent Effects on Photophysics
To illustrate the pronounced positive solvatochromism driven by the ICT state, the following table summarizes the photophysical properties of an unsubstituted oxazolone derivative across solvents of varying polarities .
| Solvent | Dielectric Constant ( | Excitation | Emission | Stokes Shift (nm) |
| Ethyl Acetate | 6.02 | 405 | 435 | 30 |
| Acetic Acid | 6.15 | 410 | 441 | 31 |
| Acetonitrile | 37.50 | 415 | 480 | 65 |
Data Analysis: The transition from ethyl acetate to highly polar acetonitrile results in a massive 45 nm red shift in emission and a doubling of the Stokes shift, validating the stabilization of the highly polar excited state in polar media.
Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols form a self-validating system for the synthesis and optical characterization of oxazolones.
Step-by-step experimental workflow for the synthesis and optical characterization of oxazolones.
Protocol 1: Synthesis via Erlenmeyer-Plöchl Reaction
Objective: Synthesize 4-arylidene-5(4H)-oxazolone.
-
Reagent Assembly: Combine hippuric acid (N-benzoylglycine) and an aromatic aldehyde (e.g., cinnamaldehyde) in a round-bottom flask .
-
Catalysis & Dehydration: Add acetic anhydride (solvent and dehydrating agent) and anhydrous sodium acetate.
-
Causality: Anhydrous sodium acetate acts as a mild base to deprotonate the
-carbon of hippuric acid, facilitating cyclization into the oxazolone ring. Acetic anhydride drives the dehydration step necessary for the aldol-type condensation with the aldehyde .
-
-
Reaction: Reflux the mixture at 100°C for 2 hours, then cool and precipitate in ice water.
-
Validation: Purify via recrystallization (ethanol) and validate purity using
H-NMR. Critical QC step: Ensure the absence of unreacted aldehyde, which can introduce artifactual fluorescence during optical characterization.
Protocol 2: Photophysical Characterization
Objective: Accurately determine absorption, emission, and quantum yield without optical artifacts.
-
Solvent Preparation: Prepare
M solutions of the purified oxazolone in spectroscopic-grade solvents (e.g., cyclohexane, ethyl acetate, acetonitrile).-
Causality: Spectroscopic-grade solvents are mandatory; trace impurities or water can quench fluorescence or alter the dielectric constant, skewing solvatochromic data.
-
-
UV-Vis Spectroscopy: Measure the absorption spectrum to determine the extinction coefficient (
) and the absorption maximum ( ). -
Optical Density Control: Dilute the sample until the Optical Density (OD) at the chosen excitation wavelength is < 0.1 .
-
Causality: Keeping the OD below 0.1 is critical to prevent the "inner-filter effect" (self-absorption), where the sample absorbs its own emitted light, artificially lowering the measured quantum yield and distorting the emission spectrum.
-
-
Fluorometry: Excite the sample at the determined
and record the emission spectrum. -
Validation: Run an excitation scan (measuring emission at a fixed wavelength while scanning excitation wavelengths). The excitation spectrum must perfectly overlay the UV-Vis absorption spectrum. If it does not, the observed emission is likely from an impurity, invalidating the run.
Applications in Drug Development and Biosensing
Because the photophysical properties of oxazolones are intimately tied to their structural integrity and microenvironment, they are highly valuable in applied sciences:
-
Biosensors: Oxazolone derivatives are utilized as reversible detectors for neurotransmitters like acetylcholine and as highly specific probes for Fe
ions , . -
Drug Development: The oxazolone moiety is a proven pharmacophore with potent antimicrobial, anti-inflammatory, and tyrosinase-inhibitory activities . By leveraging their inherent fluorescence, drug development professionals can perform real-time in vitro tracking of oxazolone-based drug candidates, mapping their cellular uptake and biodistribution without the need for bulky, external fluorophore tags.
References
- Title: Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator Source: The Journal of Physical Chemistry B / PMC URL
- Source: Preprints.
- Title: Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4H)
- Title: Absorption and fluorescence spectra of the CPO derivatives in xylene Source: ResearchGate URL
- Title: Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review Source: Biointerface Research in Applied Chemistry URL
- Title: Fluorescence emission studies of 4-(2-furylmethylene)
The Azlactone Equilibrium: Tautomerism, Isomerism, and Synthetic Utility
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary: The "Chameleon" Intermediate
5(4H)-Oxazolones, commonly known as azlactones, are not merely transient intermediates in the synthesis of amino acids; they are chemically dynamic entities defined by a complex interplay of tautomerism and isomerism. For the drug development professional, understanding these equilibria is binary: it is the difference between a racemized byproduct and a high-value enantioselective synthesis.
This guide deconstructs the structural volatility of azlactones. We move beyond standard textbook definitions to explore the C-4 acidity , the pseudo-aromatic driving forces , and the
Structural Anatomy & The Core Equilibrium
The azlactone scaffold is a 5-membered heterocycle containing an oxygen, a nitrogen, and a carbonyl group.[1] Its reactivity is governed by the acidity of the proton at the C-4 position.[2]
The Keto-Enol Tautomerism
The fundamental structural isomerism in saturated azlactones is the equilibrium between the 5(4H)-oxazolone (keto form) and the 5-hydroxyoxazole (enol form).
-
The Keto Form (5(4H)-oxazolone): The reactive electrophile. It is prone to nucleophilic attack at the carbonyl (C-5).
-
The Enol Form (5-hydroxyoxazole): The nucleophile. This form possesses 6
electrons, granting it pseudo-aromatic stability (Hückel's rule). This aromatic driving force significantly lowers the pKa of the C-4 proton (pKa 9 in water/DMSO mixtures), making it easily removable by weak bases (e.g., triethylamine, chiral tertiary amines).
Mechanism of Tautomerization
The transition between these forms proceeds through a resonance-stabilized enolate. This intermediate is planar and achiral, which is the mechanistic root of the rapid racemization observed in amino acid derivatives.
Figure 1: The base-mediated tautomerization pathway. The loss of chirality at the Enolate stage is the critical feature for DKR strategies.
Geometric Isomerism in Unsaturated Azlactones
When the C-4 position is substituted with an exocyclic double bond (e.g., via the Erlenmeyer-Plöchl reaction), tautomerism gives way to Geometric (
The Thermodynamic Preference
For 4-arylidene-5(4H)-oxazolones, the
-
Steric Factors: In the
-isomer, the bulky aryl group is trans to the carbonyl oxygen, minimizing steric repulsion. -
Electronic Factors: The
-isomer allows for extended conjugation between the aryl ring, the olefin, and the oxazolone -system.
Isomerization Protocols
While the Erlenmeyer synthesis predominantly yields the
Diagnostic Criteria:
-
-Isomer: The vinylic proton (
-H) typically appears downfield in 1H NMR due to the deshielding effect of the carbonyl oxygen (cis-relationship). -
-Isomer: The vinylic proton appears upfield relative to the
-isomer.
Strategic Utility: Dynamic Kinetic Resolution (DKR)[3]
In drug development, the lability of the C-4 stereocenter is often viewed as a liability. However, in Dynamic Kinetic Resolution , this lability is the engine of enantioselectivity.
The Concept
If the rate of racemization (
The Workflow
-
Substrate: Racemic N-acyl amino acid derived azlactone.
-
Catalyst: Chiral Brønsted base (e.g., Cinchona alkaloids) or bifunctional H-bond donor (e.g., Thioureas).
-
Nucleophile: Alcohol (for esters) or Amine (for amides).
-
Outcome: Enantioenriched ring-opened product (e.g., non-natural amino acid derivatives).
Figure 2: The DKR Engine. Success depends on
Analytical Characterization
Correctly identifying isomers requires specific spectroscopic markers.
Table 1: Spectroscopic Signatures of Azlactones
| Feature | Saturated Azlactone (Keto) | Unsaturated Azlactone ( | Enol Form (Hydroxyoxazole) |
| IR (C=O) | 1820–1840 cm⁻¹ (Very strong, strained) | 1770–1800 cm⁻¹ (Conjugated) | Absent (C-O stretch ~1600 cm⁻¹) |
| IR (C=N) | 1660–1680 cm⁻¹ | 1650–1660 cm⁻¹ | ~1620 cm⁻¹ (aromatic ring) |
| 1H NMR | C4-H: | Vinylic-H: | OH signal (broad, solvent dependent) |
| 13C NMR | C-5 (C=O): | C-5 (C=O): | C-5 (C-OH): |
Experimental Protocols
Protocol A: Synthesis of (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone (Erlenmeyer Synthesis)
A self-validating protocol for generating the thermodynamic geometric isomer.
-
Reagents: Hippuric acid (10 mmol), Benzaldehyde (10 mmol), Sodium Acetate (anhydrous, 10 mmol), Acetic Anhydride (30 mmol).
-
Reaction: Combine reagents in a 50 mL round-bottom flask. Heat gently on a steam bath or oil bath (100 °C) until the mixture liquefies completely (approx. 10–20 mins).
-
Observation: The solution will turn yellow/orange, indicating conjugation formation.
-
Crystallization: Add 20 mL of ethanol slowly to the hot mixture. Allow it to cool to room temperature undisturbed.
-
Workup: Filter the yellow needles. Wash with cold ethanol (2 x 10 mL) and boiling water (2 x 10 mL) to remove unreacted hippuric acid/salts.
-
Validation: MP: 165–166 °C. IR: 1780 cm⁻¹ (C=O).
Protocol B: Monitoring Tautomerization/Racemization (NMR Study)
To determine if a substrate is suitable for DKR.
-
Preparation: Synthesize a saturated azlactone (e.g., from N-benzoyl-L-phenylalanine) using EDC/DCM cyclization. Isolate quickly.
-
Baseline: Dissolve 10 mg in CDCl₃ (0.6 mL). Acquire 1H NMR immediately. Confirm the presence of the C4-H doublet (due to coupling with NH if ring-opened) or singlet (if closed). Note: In pure CDCl₃, the azlactone is relatively stable.
-
Induction: Add 5
L of Et₃N (0.1 eq). -
Monitoring: Acquire 1H NMR spectra every 5 minutes.
-
Analysis: Watch for the disappearance of the C4-H signal (deuterium exchange if CD₃OD is used) or the coalescence of diastereotopic signals if using a chiral solvating agent.
-
Interpretation: Rapid loss of signal intensity or peak broadening indicates high C-4 acidity, confirming DKR feasibility.
References
-
Erlenmeyer, E. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1.
-
Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). "The diverse chemistry of oxazol-5-(4H)-ones." Chemical Society Reviews, 36(9), 1432-1440.
-
Berkessel, A., et al. (2005). "Dynamic Kinetic Resolution of Azlactones by Urea-Based Bifunctional Organocatalysts." Angewandte Chemie International Edition, 44(46), 7624-7628.
-
Lu, G., & Birman, V. B. (2011). "Dynamic Kinetic Resolution of Azlactones Catalyzed by Chiral Brønsted Acids." Organic Letters, 13(3), 356-358.[4]
-
Gottfried, B., et al. (2020). "5(4H)-oxazolones: Synthesis and biological activities." Synthetic Communications, 51(2).
Sources
- 1. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. princeton.edu [princeton.edu]
- 4. Dynamic kinetic resolution of azlactones catalyzed by chiral Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-Benzylidene-2-methyl-4H-oxazol-5-one in Organic Solvents
[1][2][3][4]
Executive Summary
This technical guide details the solubility behavior of 4-benzylidene-2-methyl-4H-oxazol-5-one (also known as 2-methyl-4-benzylidene-5-oxazolone), a critical intermediate in the Erlenmeyer-Plöchl azlactone synthesis.[1][2][3][4] Unlike stable pharmaceutical solids, this compound exhibits a "Solubility-Stability Paradox" : solvents that dissolve it best often risk nucleophilic ring-opening.[1][2][3][4] This guide provides researchers with a validated solubility framework to optimize reaction yields, purification protocols (recrystallization), and storage conditions, supported by mechanistic insights and experimental methodologies.
Compound Identity & Physicochemical Baseline[1][4][5][6][7][8][9]
Before addressing solvent interactions, the structural constraints of the molecule must be defined.[1][4] The oxazolone core is a planar, conjugated system with significant electrophilic character at the carbonyl carbon (C-5).[3][4]
| Parameter | Data | Notes |
| IUPAC Name | (4Z)-4-benzylidene-2-methyl-1,3-oxazol-5(4H)-one | Z-isomer is thermodynamically favored.[1][2][3][4][5] |
| CAS Number | 881-90-3 | Distinct from the 2-phenyl analog (17606-70-1).[1][2][3][4][5] |
| Molecular Weight | 187.19 g/mol | Low MW facilitates solubility in small organics.[2][4] |
| Appearance | Yellow needles (crude) to White solid (pure) | Color often indicates trace hydrolysis products or impurities.[4] |
| Melting Point | 148–152 °C | Lower than the 2-phenyl analog (~167 °C).[1][2][4] |
| Polarity | Moderate | Aprotic core with lipophilic benzylidene tail.[4] |
Solubility Profile & Solvent Compatibility[1][4]
The solubility of 4-benzylidene-2-methyl-4H-oxazol-5-one is governed by dipole-dipole interactions and
The Solubility-Stability Paradox
Critical Warning: This compound is an activated ester equivalent.[1][2][3][4] In the presence of water, primary alcohols, or amines—especially with heat or acid/base catalysis—the oxazolone ring opens to form acyclic derivatives (e.g.,
-
True Solvents: Dissolve the compound without chemical alteration (Aprotic).[4]
-
Reactive Solvents: Dissolve the compound but may cause solvolysis over time (Protic).[4]
Solvent Classifications[1][4][11]
| Solvent Class | Solubility Status | Mechanistic Insight | Application |
| Chlorinated (DCM, Chloroform) | High | Excellent polarity match; no H-bond donation to trigger ring opening.[1][2][3][4] | Extraction / Reaction Medium |
| Aromatic (Benzene, Toluene) | High | Reaction Medium | |
| Polar Aprotic (Acetone, EtOAc) | Moderate-High | Dipole interactions solubilize the oxazolone core.[3][4] | Chromatography / Washing |
| Alcohols (Ethanol, Methanol) | Temp.[3][4] Dependent | Low solubility at RT; High solubility at reflux.[1][4] Risk of ring opening on prolonged heating.[1][4] | Recrystallization (Standard) |
| Alkanes (Hexane, Heptane) | Insoluble | Lack of polarity prevents solvation of the heterocyclic core.[4] | Precipitation / Anti-solvent |
| Water | Insoluble | Hydrophobic effect dominates; rapid hydrolysis occurs if dissolved (e.g., with co-solvent).[4] | Quenching / Washing |
Theoretical Framework: Hansen Solubility Parameters (Estimated)
To predict solubility in novel solvent systems, we analyze the three Hansen parameters:
- (Dispersion): High (due to benzylidene/conjugated system).[2][4]
- (Polarity): Moderate (oxazolone ring dipole).[2][4]
- (H-Bonding): Low (Acceptor only).
Implication: Solvents with moderate
Experimental Protocols
Protocol A: Purification via Recrystallization
Objective: Isolate high-purity azlactone from crude Erlenmeyer reaction mixture.
Principle: Exploiting the steep solubility curve in Ethanol (Low
-
Preparation: Place crude yellow solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Dissolution: Add 95% Ethanol (approx. 15-20 mL) and heat to reflux on a steam bath.
-
Note: Do not boil excessively; prolonged boiling promotes ethanolysis (ring opening to ethyl ester).[4]
-
-
Filtration (Hot): If insoluble impurities remain, filter rapidly through a pre-warmed fluted filter paper.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 1 hour.
-
Isolation: Filter the resulting crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with cold Ethanol (2 x 5 mL) followed by cold Hexane (to remove residual alcohol).
-
Drying: Dry in a vacuum desiccator over
. Avoid oven drying >60°C due to potential sublimation or degradation.[1][2][3][4]
Protocol B: Gravimetric Solubility Determination
Objective: Quantify solubility in non-reactive solvents (e.g., Toluene, EtOAc).[3]
-
Saturation: Add excess solid to 10 mL of solvent in a sealed vial.
-
Equilibration: Agitate at 25 °C for 24 hours (thermostatic shaker).
-
Sampling: Stop agitation and allow solids to settle for 1 hour.
-
Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.45
m PTFE). -
Evaporation: Transfer exactly 1.00 mL of filtrate to a pre-weighed weighing dish. Evaporate solvent under a gentle nitrogen stream, then dry in vacuo.[1][4]
-
Calculation:
.[2][4]
Visualizing the Solubility Logic
The following diagrams illustrate the decision-making process for solvent selection based on the chemical fate of the azlactone.
Diagram 1: Solvent Selection & Reactivity Flowchart[1][2][3]
Caption: Decision matrix for solvent selection balancing solubility against the risk of nucleophilic ring opening.
Diagram 2: Recrystallization Workflow (Ethanol)
Caption: Step-by-step purification workflow utilizing the temperature-dependent solubility profile in ethanol.
Applications in Synthesis & Drug Development[1][12][13]
Understanding this profile is vital for downstream applications:
-
Erlenmeyer Synthesis Workup: The reaction uses acetic anhydride (solvent/reagent).[4] To isolate the product, the mixture is typically poured into ice water .[4] The azlactone precipitates immediately (insoluble in water), while sodium acetate and excess reagents wash away.[4]
-
Derivatization: To synthesize
-amino acids, the azlactone is dissolved in an aqueous base (Ring Opening Soluble Salt) followed by reduction.[2][4] -
Crystallography: Single crystals are best grown by layering Hexane over a concentrated Dichloromethane solution (Slow diffusion method), exploiting the solubility gradient.[4]
References
-
Carter, H. E. (1946).[4] "Azlactones."[1][4][6][5] Organic Reactions, 3, 198–239.[4] [2]
-
Crawford, M., & Little, W. T. (1959).[4] "The Erlenmeyer synthesis of azlactones." Journal of the Chemical Society, 722-725.[1][3][4] [2]
-
Finar, I. L. (1973).[4] Organic Chemistry, Volume 1: The Fundamental Principles. Longman.[1][4] (General reference for Azlactone properties).
-
Banecki, B., & Czaplewski, C. (2002).[4][7][8] "Reaction of 4-benzylidene-2-methyl-5-oxazolone with Amines." International Journal of Chemical Kinetics, 34(3), 148-155.[3][4][9] [2][9]
-
BenchChem. (2025).[4][10] "The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide."
-
Conway, P. A., et al. (2009).[4] "Design and Synthesis of Azlactone-Functionalized Polymers." Polymer, 50(14), 3116-3127.[3][4] (Discusses solubility of azlactone monomers).
Sources
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]
- 4. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 4-Benzylidene-2-methyl-4H-oxazol-5-one via Acetic Anhydride-Mediated Erlenmeyer-Plöchl Condensation
Executive Summary
This application note details the optimized synthetic protocol for 4-benzylidene-2-methyl-4H-oxazol-5-one, a highly versatile azlactone intermediate. Azlactones are critical building blocks in medicinal chemistry, utilized extensively for the downstream synthesis of unnatural amino acids, imidazolones, and various bioactive heterocycles[1]. By leveraging the classic Erlenmeyer-Plöchl cyclocondensation mechanism[2], this guide provides a self-validating, high-yield methodology specifically tailored for drug development professionals and synthetic chemists requiring rigorous reproducibility[3].
Mechanistic Rationale & Chemical Causality
The synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one is achieved through the condensation of benzaldehyde with N-acetylglycine[1]. To ensure scientific integrity and maximize yields, understanding the causality behind the reagent selection is paramount:
-
Acetic Anhydride as a Dehydrating Agent: Acetic anhydride serves a dual purpose. First, it drives the intramolecular cyclization of N-acetylglycine by removing a water molecule to form the intermediate 2-methyl-5-oxazolone[2]. Second, it acts as the solvent and dehydrating agent for the subsequent Knoevenagel-type condensation, continuously pushing the equilibrium forward by consuming the generated water[4].
-
Anhydrous Sodium Acetate as a Mild Base: Freshly fused sodium acetate is critical to the reaction's success. It deprotonates the active methylene group at the C-4 position of the oxazolone intermediate to form a reactive enolate[4]. A stronger base would risk premature ring-opening (hydrolysis) of the oxazolone, while a hydrated base would prematurely consume the acetic anhydride, halting the dehydration process.
Mechanistic pathway of the Erlenmeyer-Plöchl azlactone synthesis.
Materials and Reagents
The following stoichiometric ratios are optimized to maximize the conversion of benzaldehyde while preventing the formation of unwanted di-condensation byproducts.
| Reagent | Role | Equivalents | Amount (for 100 mmol scale) |
| Benzaldehyde | Electrophile | 1.0 eq | 10.6 g (10.2 mL) |
| N-Acetylglycine | Nucleophile Precursor | 1.1 eq | 12.9 g |
| Sodium Acetate (Anhydrous) | Base Catalyst | 1.0 eq | 8.2 g |
| Acetic Anhydride | Solvent / Dehydrating Agent | 3.0 eq | 30.6 g (28.3 mL) |
Note: Sodium acetate must be freshly fused prior to use to ensure the complete absence of moisture[5].
Experimental Workflow & Protocol
Step-by-step experimental workflow for azlactone synthesis and isolation.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 12.9 g of N-acetylglycine, 8.2 g of freshly fused anhydrous sodium acetate, and 10.6 g of benzaldehyde[1][5].
-
Addition of Acetic Anhydride: In a fume hood, carefully add 28.3 mL of high-grade acetic anhydride to the flask. Attach a reflux condenser.
-
Heating and Condensation: Transfer the flask to an oil bath or steam bath. Heat the mixture to 90–100 °C with continuous stirring. The solid suspension will gradually liquefy and transition to a deep yellow or orange color, indicating the formation of the azlactone[5]. Maintain this temperature for 2 hours. Crucial Insight: Avoid overheating (>110 °C), as this can lead to the degradation of the oxazolone ring and darkening of the product[5].
-
Quenching the Reaction: Remove the flask from the heat source and allow it to cool to approximately 40 °C. Slowly add 40 mL of ice-cold ethanol. This step serves to quench any unreacted acetic anhydride and significantly decreases the solubility of the azlactone, driving its precipitation[5].
-
Isolation: Allow the mixture to stand in an ice bath for 30 minutes to maximize crystallization. Isolate the yellow crystalline solid via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 20 mL portions of ice-cold ethanol to remove organic impurities, followed by two 30 mL portions of boiling water. Crucial Insight: The boiling water wash is a self-validating purification step; it dissolves and removes unreacted N-acetylglycine and sodium acetate, leaving the highly hydrophobic azlactone intact on the filter[5].
-
Drying and Recrystallization: Dry the crude product under vacuum. For high-purity applications (e.g., downstream pharmaceutical synthesis), recrystallize the solid from hot benzene or ethyl acetate to yield pure (Z)-4-benzylidene-2-methyl-4H-oxazol-5-one[5][6].
Physicochemical Properties & Validation Data
Verification of the synthesized compound should be conducted using standard analytical techniques. The following table summarizes the expected properties of the pure product.
| Property | Value | Reference |
| IUPAC Name | (4Z)-4-benzylidene-2-methyl-1,3-oxazol-5-one | [6] |
| Molecular Formula | C11H9NO2 | [6] |
| Molecular Weight | 187.19 g/mol | [6] |
| CAS Registry Number | 881-90-3 | [6] |
| Appearance | Bright yellow crystalline solid | [5] |
| Expected Yield | 65 - 75% | [5] |
Troubleshooting & Optimization
-
Red/Brown Discoloration: Indicates overheating or prolonged reaction times. Strictly monitor the internal temperature and do not exceed 100 °C[5].
-
Low Yield / Gummy Product: Often caused by the presence of water in the sodium acetate. Ensure the sodium acetate is freshly fused (heated until it melts and resolidifies to drive off all water of hydration) before use[5].
-
Incomplete Precipitation: If the product does not precipitate upon the addition of ethanol, the mixture may be too dilute or too warm. Chill the flask at 4 °C overnight to induce crystallization.
References
-
Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. Available at:[Link]
-
AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses. Available at:[Link]
-
Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Available at: [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at:[Link]
-
Synthesis, characterization and biological activity of novel imidazoles. Scholars Research Library. Available at:[Link]
-
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. PubChem. Available at:[Link]
Sources
- 1. modernscientificpress.com [modernscientificpress.com]
- 2. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one
Application Notes & Protocols
Topic: Microwave-Assisted Synthesis of 4-Benzylidene-2-methyl-4H-oxazol-5-one
For: Researchers, Scientists, and Drug Development Professionals
A Researcher's Guide to the Rapid and Efficient Synthesis of Azlactones: A Microwave-Assisted Approach
Introduction: The Significance of Oxazolones and the Advent of Microwave Chemistry
5(4H)-Oxazolones, commonly referred to as azlactones, are a class of five-membered heterocyclic compounds that serve as pivotal intermediates in the synthesis of a wide array of biologically significant molecules, including amino acids, peptides, and various bioactive heterocycles.[1] Their versatile chemical reactivity and the pharmacological importance of their derivatives, which exhibit antimicrobial, anti-inflammatory, and even anticancer properties, make their synthesis a subject of enduring interest in medicinal and organic chemistry.[2]
The classical method for synthesizing these compounds is the Erlenmeyer-Plöchl reaction, which typically involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[3][4] While robust, this conventional method often suffers from long reaction times and moderate yields.
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a green, efficient, and rapid alternative.[5][6] Microwave irradiation directly and efficiently heats the polar molecules in the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[7] This approach not only enhances yields but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[5][8]
This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of a representative azlactone, 4-benzylidene-2-methyl-4H-oxazol-5-one.
Underlying Principles: The Erlenmeyer-Plöchl Reaction Mechanism
The synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one via the Erlenmeyer-Plöchl reaction is a multi-step process. The causality behind the sequence of events is critical to understanding and optimizing the reaction.
-
Formation of the Oxazolone Ring: The first step involves the cyclization of the N-acylglycine (in this case, N-acetylglycine) by a dehydrating agent, typically acetic anhydride. This intramolecular condensation forms the 2-methyl-5(4H)-oxazolone intermediate.[3]
-
Enolate Formation: The C-4 position of the oxazolone ring is acidic. A base, such as sodium acetate, abstracts a proton from this position to form a highly reactive enolate.[3]
-
Aldol-Type Condensation: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. This step is the key carbon-carbon bond-forming event.
-
Dehydration: The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable exocyclic double bond, yielding the final conjugated product, 4-benzylidene-2-methyl-4H-oxazol-5-one.[3]
Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers, particularly for the condensation and dehydration steps, through rapid, uniform heating.[7]
Caption: The mechanism of the Erlenmeyer-Plöchl reaction.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details a rapid, efficient, and solvent-free method for synthesizing 4-benzylidene-2-methyl-4H-oxazol-5-one using a solid support and microwave irradiation.
Materials and Equipment
| Reagent/Material | Formula | M.Wt. ( g/mol ) | Quantity (per reaction) |
| N-Acetylglycine | C₄H₇NO₃ | 117.10 | 1 mmol (117 mg) |
| Benzaldehyde | C₇H₆O | 106.12 | 1 mmol (106 mg, 102 µL) |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2 mmol (189 µL) |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1 mmol (82 mg) |
| Silica Gel (60-120 mesh) | SiO₂ | 60.08 | ~1 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
| Equipment | |||
| Domestic Microwave Oven | Modified for organic synthesis | 1 unit | |
| Beaker (50 mL) | 1 unit | ||
| Mortar and Pestle | 1 set | ||
| Filtration Apparatus | 1 set |
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic anhydride is corrosive and a lachrymator.
Step-by-Step Methodology
-
Reactant Preparation: In a mortar, thoroughly grind together N-acetylglycine (1 mmol), anhydrous sodium acetate (1 mmol), and silica gel (~1 g) using a pestle until a fine, homogeneous powder is obtained.
-
Adsorption of Liquid Reagents: To the powder mixture, add benzaldehyde (1 mmol) and acetic anhydride (2 mmol). Continue to mix gently until the liquids are fully adsorbed onto the solid support.
-
Microwave Irradiation: Transfer the mixture to a 50 mL beaker and place it inside a domestic microwave oven. Irradiate the mixture at a power of 300-500 W for a short duration, typically 3-5 minutes. It is advisable to use intermittent irradiation (e.g., 1-minute intervals) to avoid overheating and potential side reactions. Monitor the reaction progress by taking a small aliquot, extracting with dichloromethane, and running a Thin Layer Chromatography (TLC) analysis.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the beaker to cool to room temperature. Add approximately 15-20 mL of dichloromethane to the solid and stir to extract the product.
-
Purification: Filter the mixture to remove the silica gel and sodium acetate. Wash the solid residue with a small amount of fresh dichloromethane. Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Recrystallization: The crude solid product can be purified by recrystallization from hot ethanol to yield pure 4-benzylidene-2-methyl-4H-oxazol-5-one as a yellow crystalline solid.[9]
Caption: Experimental workflow for the microwave-assisted synthesis.
Results and Discussion
The microwave-assisted protocol offers significant advantages over conventional heating methods for the synthesis of azlactones. The reaction is remarkably fast, with completion times typically under 5 minutes, compared to several hours required for traditional refluxing. Yields are generally excellent, often exceeding 90%.
| Entry | Aldehyde | Method | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Microwave | 3 | 94 | |
| 2 | 4-Chlorobenzaldehyde | Microwave | 4 | 98 | |
| 3 | 4-Methoxybenzaldehyde | Microwave | 3.5 | 96 | |
| 4 | Benzaldehyde | Conventional | 2-3 hours | Moderate |
The efficiency of the microwave method stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that cannot be achieved with conventional methods.[7] This localized superheating of the reactants adsorbed on the silica gel surface dramatically accelerates the condensation and dehydration steps, leading to high yields in a very short time.[10] The use of a solid support and solvent-free conditions makes this an environmentally benign or "green" procedure, reducing waste and avoiding the use of volatile organic solvents.[5]
The synthesized compound, 4-benzylidene-2-methyl-4H-oxazol-5-one, can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and its melting point compared with literature values. The presence of the characteristic azlactone carbonyl stretch in the IR spectrum (around 1775–1810 cm⁻¹) and the vinylic proton signal in the ¹H NMR spectrum confirms the formation of the desired product.[11]
Conclusion
The microwave-assisted synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one represents a superior alternative to classical synthetic routes. The protocol is simple, rapid, high-yielding, and environmentally friendly. These attributes make it an ideal method for researchers in academic and industrial settings who require efficient access to azlactone intermediates for drug discovery and materials science applications. The principles and procedures outlined in this guide can be readily adapted for the synthesis of a diverse library of oxazolone derivatives by varying the starting aldehyde and N-acylglycine.
References
- Verma, A., Joshi, S., & Singh, D. (2011). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions. Arkivoc, 2012(5), 24-33.
- BenchChem. (n.d.). The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Development. BenchChem.
- Asnani, A. J., & Tondlekar, K. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advances in Applied Science and Technology, 11(1).
- Leonelli, F., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Sharma, V., & Sharma, R. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 123-128.
- Smith, J. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- RFHIC. (n.d.). Microwave-Driven Chemical Reactions. RFHIC.
- Dadkhah, H., et al. (2014). Microwave-assisted efficient synthesis of azlactone derivatives using 2-aminopyridine-functionalized sphere SiO2 nanoparticles as a reusable heterogeneous catalyst. RSC Advances, 4(106), 61685-61691.
- Reddy, P. S. N., & Reddy, Y. T. (2002). Solid support Erlenmeyer synthesis of azlactones using microwaves. Indian Journal of Chemistry - Section B, 41B(10), 2199-2200.
- Connon, S. J., & Hegarty, A. F. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository.
- Tayade, A. P., et al. (2020). The Microwave Assisted Rapid and Efficient Synthesis of Azlactones. International Journal of Innovative Science and Research Technology, 5(6), 1124-1127.
- ChemBK. (2024, April 9). 4-Benzylidene-2-methyloxazol-5(4H)-one. ChemBK.
- da Silva, A. B., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Virtual de Química, 14(4).
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia.
- Organic Chemistry. (2022, November 9). Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Synthesis of a Biologically Active Oxazol-5(4H)-One via Erlenmeyer–Plöchl Reaction. Royal Society of Chemistry.
- Smolecule. (2023, August 19). (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. Smolecule.
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- 2. html.rhhz.net [html.rhhz.net]
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Application Note: Preparation of N-Acetyl-α,β-dehydrophenylalanine from Azlactones
Introduction & Scope
N-Acetyl-α,β-dehydrophenylalanine (Ac-ΔPhe-OH) is a highly valued unsaturated amino acid derivative[1]. In synthetic chemistry, it serves as the premier benchmark substrate for evaluating the efficiency and enantioselectivity of chiral transition-metal catalysts (such as Rh-DIPAMP and Ru-BINAP) in asymmetric hydrogenation workflows[2]. In drug development, dehydrophenylalanine residues are strategically incorporated into synthetic peptides to restrict backbone conformational flexibility, induce stable β-turns or helical hairpins, and significantly enhance proteolytic stability against endogenous enzymes[3].
The most reliable, scalable, and field-proven method for synthesizing Ac-ΔPhe-OH is the classic Erlenmeyer-Plöchl azlactone synthesis, followed by a controlled hydrolytic ring-opening[4]. This guide provides a self-validating, step-by-step protocol for this two-stage synthesis, emphasizing the mechanistic causality behind each experimental parameter to ensure high yields and stereochemical purity.
Reaction Principles & Mechanistic Causality
The synthesis relies on a tandem cyclodehydration-condensation sequence followed by hydrolysis:
-
Step 1: Cyclodehydration and Condensation (Azlactone Formation). N-Acetylglycine undergoes rapid cyclodehydration in the presence of acetic anhydride to form a highly reactive 2-methyl-5-oxazolone intermediate. Anhydrous sodium acetate acts as a mild base, deprotonating the C4 position of the oxazolone to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of benzaldehyde[5]. Subsequent elimination of water yields the thermodynamically stable (Z)-4-benzylidene-2-methyl-5-oxazolone (azlactone). Causality Check: The use of strictly anhydrous sodium acetate is non-negotiable; hydrated salts will prematurely hydrolyze the acetic anhydride into acetic acid, quenching the initial cyclodehydration and drastically reducing the yield.
-
Step 2: Hydrolytic Ring-Opening. The isolated azlactone is highly hydrophobic and resistant to hydrolysis in pure water. A co-solvent system of acetone and water is employed. Acetone ensures that the azlactone remains fully dissolved at reflux, allowing water to efficiently attack the C5 carbonyl of the oxazolone ring. This cleaves the C–O bond to afford the free carboxylic acid, yielding stereopure (Z)-N-acetyl-α,β-dehydrophenylalanine[6].
Experimental Workflows
Protocol A: Synthesis of 4-Benzylidene-2-methyl-5-oxazolone
This protocol establishes the core azlactone ring system.
-
Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser. Add 58.5 g (0.50 mol) of N-acetylglycine, 30 g (0.36 mol) of freshly fused anhydrous sodium acetate, 79.5 g (0.75 mol) of freshly distilled benzaldehyde, and 127.5 g (1.25 mol) of acetic anhydride.
-
Condensation: Heat the mixture on a steam bath (approx. 100 °C) with occasional swirling.
-
Insight: Gentle, uniform steam heating prevents the thermal decomposition of the sensitive oxazolone intermediate and avoids the volatilization of benzaldehyde. The solid material will dissolve, and the solution will turn deep yellow.
-
-
Precipitation: Continue heating for 1 hour. The azlactone will begin to precipitate as a dense yellow crystalline mass. Remove from heat and cool the flask in an ice bath to maximize precipitation.
-
Organic Wash: Add 100 mL of cold ethanol to the flask to break up the solid mass, then filter the mixture under vacuum. Wash the filter cake with two 50 mL portions of cold ethanol.
-
Insight: The azlactone is relatively insoluble in cold ethanol, whereas unreacted benzaldehyde and acetic acid byproducts are highly soluble and easily washed away.
-
-
Aqueous Wash: Wash the filter cake with two 50 mL portions of boiling water.
-
Insight: Boiling water removes residual inorganic salts (sodium acetate) and unreacted N-acetylglycine without dissolving the highly hydrophobic azlactone.
-
-
Drying: Dry the yellow crystals in a vacuum desiccator. Expected yield: 70–80%.
Protocol B: Hydrolytic Ring-Opening to N-Acetyl-α,β-dehydrophenylalanine
This protocol opens the ring while preserving the (Z)-alkene stereochemistry.
-
Solvent Preparation: Transfer the crude 4-benzylidene-2-methyl-5-oxazolone (approx. 65 g) to a 1 L round-bottom flask. Add a mixture of 250 mL of acetone and 100 mL of distilled water.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Continue refluxing for 4 hours.
-
Insight: As hydrolysis progresses, the suspension will gradually dissolve, and the solution will become completely clear. This visual cue acts as a self-validating indicator that the hydrophobic oxazolone ring has successfully opened to form the more soluble Ac-ΔPhe-OH.
-
-
Solvent Removal: Remove the condenser and distil off the acetone until the total volume is reduced by approximately half.
-
Insight: Removing the organic co-solvent forces the newly formed Ac-ΔPhe-OH (which is poorly soluble in pure water) to crystallize out of the aqueous phase.
-
-
Crystallization: Add 200 mL of hot water to the solution. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.
-
Isolation: Collect the precipitated white to pale yellow crystals of N-acetyl-α,β-dehydrophenylalanine by vacuum filtration. Recrystallize from boiling water to obtain the pure (Z)-isomer. Expected yield: 85–90% (from azlactone).
Quantitative Data & Quality Control
Table 1: Reagent Stoichiometry and Yield Optimization
| Reagent / Parameter | Function | Optimal Ratio | Effect of Deviation |
|---|---|---|---|
| N-Acetylglycine | Limiting Reagent | 1.0 equiv | Baseline reference for yield calculations. |
| Benzaldehyde | Electrophile | 1.5 equiv | Excess drives the condensation equilibrium forward; a deficit significantly lowers the yield. |
| Acetic Anhydride | Dehydrating Agent | 2.5 equiv | Insufficient amounts prevent complete cyclodehydration to the oxazolone. |
| Sodium Acetate | Base (Deprotonation) | 0.72 equiv | Must be strictly anhydrous. Hydrated salts quench Ac₂O, halting the reaction. |
| Acetone / Water | Hydrolysis Solvent | 2.5 : 1 (v/v) | Too little acetone causes azlactone precipitation; too much slows the hydrolysis rate. |
Table 2: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
|---|---|---|
| Low yield of azlactone | Moisture in sodium acetate | Use freshly fused/anhydrous sodium acetate. Ensure glassware is oven-dried. |
| Dark brown azlactone | Impurities in benzaldehyde | Wash product thoroughly with cold ethanol; always use freshly distilled benzaldehyde. |
| Incomplete hydrolysis | Phase separation during reflux | Ensure vigorous reflux; adjust the acetone:water ratio to maintain a single homogeneous phase. |
| Oily product (Protocol B) | Rapid cooling / Supersaturation | Reheat the aqueous mixture until the oil dissolves, then cool very slowly to room temperature before applying an ice bath. |
Visualizations
Fig 1. Two-step operational workflow for the synthesis of N-acetyl-α,β-dehydrophenylalanine.
Fig 2. Mechanistic pathway of the Erlenmeyer-Plöchl azlactone synthesis and subsequent hydrolysis.
References
-
Herbst, R. M., & Shemin, D. (1943). "α-Acetaminocinnamic acid." Organic Syntheses, Coll. Vol. 2, 1. URL:[Link]
-
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998-2007. URL:[Link]
-
Mathur, P., Ramakumar, S., & Chauhan, V. S. (2004). "Peptide design using α,β-dehydro amino acids: From β-turns to helical hairpins." Peptide Science, 76(2), 150-161. URL:[Link]
Sources
Application Notes & Protocols: Diels-Alder Cycloaddition of 4-Benzylidene-2-methyl-4H-oxazol-5-one
Preamble: The Synthetic Power of an Azlactone Dienophile
In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available precursors is a paramount objective. The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, provides an elegant and powerful tool for the construction of six-membered rings with high stereochemical control.[1] This guide focuses on the application of (Z)-4-benzylidene-2-methyl-4H-oxazol-5-one, a type of unsaturated azlactone, as a potent dienophile in [4+2] cycloaddition reactions.
Unsaturated oxazolones are exceptionally versatile building blocks.[2] The exocyclic double bond, activated by the adjacent electron-withdrawing carbonyl group and conjugated with the benzylidene moiety, renders the molecule an excellent dienophile for normal-demand Diels-Alder reactions.[2][3] The resulting cycloadducts are not merely static products; they are rich in functionality and serve as valuable intermediates for the synthesis of complex α-amino acids, peptides, and various heterocyclic scaffolds, making this chemistry highly relevant to researchers in medicinal chemistry and drug development.[4] This document provides the theoretical underpinnings, practical insights, and detailed protocols necessary to successfully employ this reaction.
Part 1: Theoretical Framework and Mechanistic Insights
The Dienophile: Understanding the Reactivity of 4-Benzylidene-2-methyl-4H-oxazol-5-one
The reactivity of (Z)-4-benzylidene-2-methyl-4H-oxazol-5-one in the Diels-Alder reaction is governed by its electronic structure. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] The presence of the electron-withdrawing oxazolone ring lowers the energy of the dienophile's LUMO, facilitating a rapid reaction with electron-rich dienes.[3]
This electronic activation is a key causal factor in the experimental design. Reactions can often proceed under thermal conditions, but for less reactive dienes or to achieve higher reaction rates and selectivities, a Lewis acid catalyst is employed.[4] The Lewis acid coordinates to the carbonyl oxygen of the oxazolone, further polarizing the C=C bond and lowering the LUMO energy, thereby accelerating the cycloaddition.[1]
The [4+2] Cycloaddition: Mechanism and Stereochemical Control
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism where three π-bonds are broken, and two new σ-bonds and one new π-bond are formed in a single transition state.[5] This concerted nature has profound stereochemical implications: the reaction is stereospecific, meaning the stereochemistry of the dienophile is faithfully translated to the product.[6]
Caption: Synthetic transformations of the cycloadduct.
Part 3: Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Benzylidene-2-methyl-4H-oxazol-5-one
This protocol is based on the classical Erlenmeyer-Plöchl synthesis. [2][7] Materials:
-
N-acetylglycine
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine N-acetylglycine (1.17 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).
-
Add acetic anhydride (3.0 mL, ~32 mmol) to the mixture.
-
Equip the flask with a condenser and heat the mixture gently in a water bath or on a heating mantle with stirring for 1-2 hours. The mixture will become a yellow solution and then thicken.
-
Self-Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of benzaldehyde indicates reaction completion.
-
Allow the reaction mixture to cool slightly, then add 20 mL of ethanol and stir vigorously. The product should begin to crystallize.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol (2 x 10 mL) and then with cold water (2 x 10 mL) to remove unreacted starting materials and salts.
-
Dry the product under vacuum. A typical yield is 70-80%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic C=O stretch for the lactone around 1775–1810 cm⁻¹. [8]
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
Safety Note: Cyclopentadiene must be freshly prepared by cracking dicyclopentadiene, as it dimerizes at room temperature. This process should be done with care in a well-ventilated fume hood. Lewis acids like AlCl₃ are water-sensitive and corrosive. Handle with appropriate personal protective equipment.
Materials:
-
(Z)-4-Benzylidene-2-methyl-4H-oxazol-5-one (from Protocol 1)
-
Freshly cracked cyclopentadiene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried glassware, magnetic stirrer, syringes
-
Silica gel for column chromatography
Procedure:
-
Set up an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Add (Z)-4-benzylidene-2-methyl-4H-oxazol-5-one (0.94 g, 5 mmol) to the flask, followed by 20 mL of anhydrous DCM. Stir until dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add anhydrous AlCl₃ (0.73 g, 5.5 mmol) in portions. Stir the resulting slurry for 15 minutes.
-
Slowly add freshly cracked cyclopentadiene (0.66 g, 10 mmol, ~0.8 mL) dropwise via syringe over 5 minutes.
-
Causality: The low temperature is crucial for controlling the exothermic reaction and maximizing the stereoselectivity by favoring the kinetically controlled endo product.
-
Allow the reaction to stir at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding 15 mL of saturated sodium bicarbonate solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the major endo cycloadduct.
-
Characterization: Analyze the purified product by NMR to confirm the structure and determine the diastereomeric ratio.
Part 4: Data Summary
The following table summarizes expected outcomes for the Diels-Alder reaction of 4-benzylidene-2-methyl-4H-oxazol-5-one with various dienes, based on literature precedents.
| Diene | Conditions | Catalyst | Typical Yield | Endo:Exo Ratio | Reference |
| Cyclopentadiene | -78 °C to 0 °C | AlCl₃ | High (>85%) | >95:5 | [4][8] |
| 1,3-Butadiene | Sealed tube, 100 °C | None (Thermal) | Moderate | N/A | [4] |
| 2,3-Dimethyl-1,3-butadiene | Reflux in Toluene | None (Thermal) | Good | N/A | [4] |
| Danishefsky's Diene | 0 °C to RT | ZnCl₂ | Good | N/A (regioselective) | [4] |
References
- (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. Smolecule.
- Diels-Alder Reaction. Organic Chemistry Portal.
- Oxazole Diels–Alder Reactions.
- (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. Benchchem.
- Diels Alder Reaction Mechanism. BYJU'S.
- Reactivity of (Z)-4-arylidene-5(4H)-oxazolones: [4+2] cycloaddition versus [4+3]. ScienceDirect.
- Intramolecular Diels–Alder reactions of N-substituted oxazolones. RSC Publishing.
- Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.
- Diels–Alder reaction. Wikipedia.
- Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Study.com.
- 13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts.
- Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. Journal of Chemical and Pharmaceutical Research.
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Green Chemistry in Action: Advanced Protocols for the Synthesis of Azlactone Derivatives
Introduction: The Enduring Relevance of Azlactones and the Imperative for Green Synthesis
Azlactones, formally known as 2,4-substituted oxazolin-5-ones, represent a cornerstone class of heterocyclic compounds with profound significance in organic synthesis and medicinal chemistry. Their utility as versatile intermediates stems from their inherent reactivity, enabling access to a diverse array of bioactive molecules including α-amino acids, peptides, and various heterocyclic scaffolds.[1][2][3] These derivatives are pivotal in the development of compounds with a wide spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.[1][4]
The classical Erlenmeyer-Plöchl synthesis, the traditional route to azlactones, involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride and a base like sodium acetate.[2][5] While effective, this method often necessitates harsh reaction conditions, including high temperatures and the use of corrosive and hazardous reagents like acetic anhydride, which can lead to side reactions and cumbersome purification processes.[2]
In the contemporary chemical landscape, the principles of green chemistry are paramount, mandating the development of synthetic methodologies that are not only efficient but also environmentally benign. This guide provides detailed application notes and protocols for the green synthesis of azlactone derivatives, focusing on techniques that minimize waste, reduce energy consumption, and utilize safer reagents. We will explore microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free approaches, offering researchers, scientists, and drug development professionals a practical toolkit for sustainable azlactone synthesis.
I. Microwave-Assisted Synthesis: A Paradigm of Energy Efficiency
Microwave irradiation has emerged as a powerful tool in green chemistry, accelerating chemical reactions by directly and efficiently heating the reaction mixture through dielectric heating.[2] This targeted heating often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.
Core Principle: Enhanced Reaction Kinetics
Polar molecules within the reaction mixture align with the oscillating electric field of the microwaves, and the resulting molecular rotation and friction generate rapid and uniform heating. This localized superheating can overcome activation energy barriers more effectively than conventional thermal conduction, leading to a significant rate enhancement.
Application Note 1: Solvent-Free Microwave-Assisted Synthesis using a Heterogeneous Catalyst
This protocol details a solvent-free approach utilizing a reusable solid catalyst, which simplifies product isolation and minimizes solvent waste. Zeolite NaY, a microporous aluminosilicate, acts as an efficient and reusable heterogeneous catalyst for this transformation.[6]
Caption: Workflow for microwave-assisted azlactone synthesis.
-
Reagent Preparation: In a suitable microwave-safe vessel, combine the aromatic or heteroaromatic aldehyde (1.0 mmol), hippuric acid (1.1 mmol), acetic anhydride (1.0 mL), and zeolite NaY (0.1 g).[6]
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate the mixture at a power of 300 W for the time specified in Table 1.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Add 3 mL of a cold 1:2 ethanol/water mixture and stir for 15 minutes.[6]
-
Purification: The precipitated yellow solid is collected by filtration, washed with cold ethanol, and dried to afford the pure azlactone derivative. The zeolite catalyst can be recovered, washed, dried, and reused.[6]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | 4 | 90 |
| 4 | 4-Nitrobenzaldehyde | 2 | 96 |
| 5 | 2-Thiophenecarboxaldehyde | 5 | 88 |
Data adapted from a study by Bodaghifard et al.[6]
Application Note 2: Microwave-Assisted Synthesis with a Tosyl Chloride/DMF System
This protocol offers an alternative microwave-assisted method that avoids the use of acetic anhydride, a corrosive and controlled substance.[1][2] The tosyl chloride (TsCl) and dimethylformamide (DMF) system acts as an efficient condensing agent under solvent-free conditions.[1]
Caption: Proposed mechanism for azlactone synthesis via TsCl/DMF.
-
Reagent Preparation: In a microwave-safe vessel, mix the aromatic aldehyde (1 mmol), hippuric acid (1 mmol), tosyl chloride (1.1 mmol), and DMF (2 mL).[1]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 450 W for the time indicated in Table 2.[2] Monitor the reaction by TLC.
-
Work-up: After cooling, add cold water to the reaction mixture.
-
Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure azlactone derivative.[1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 |
| 3 | 4-Methylbenzaldehyde | 3.5 | 90 |
| 4 | 4-Nitrobenzaldehyde | 2 | 98 |
Data adapted from a study by Moghanian et al.[2]
II. Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides another green avenue for azlactone synthesis.[7][8][9] The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[9] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates.[9]
Core Principle: Acoustic Cavitation and Mass Transfer
The violent collapse of cavitation bubbles creates microjets and shockwaves that increase mass transfer and disrupt solid surfaces, which is particularly beneficial for heterogeneous reactions. The intense energy release can also generate reactive radical species, opening up alternative reaction pathways.
Application Note 3: Ultrasound-Assisted Synthesis in an Aqueous Medium
This protocol highlights a particularly green approach using a biodegradable and recyclable catalyst, choline hydroxide (ChOH), in water, thus avoiding organic solvents.[10]
Caption: Workflow for ultrasound-assisted azlactone synthesis.
-
Reagent Preparation: In a flask, dissolve choline hydroxide (20 mol%) in water (5 mL). To this solution, add the aromatic aldehyde (1 mmol) and hippuric acid (1 mmol).[10]
-
Ultrasonication: Immerse the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature for the time specified in Table 3.[10] Monitor the reaction by TLC.
-
Product Isolation: After completion, cool the reaction mixture and acidify with dilute HCl.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the pure azlactone.[10]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 20 | 94 |
| 2 | 4-Chlorobenzaldehyde | 15 | 96 |
| 3 | 4-Hydroxybenzaldehyde | 25 | 90 |
| 4 | 4-Nitrobenzaldehyde | 15 | 98 |
Data adapted from a study by Khandebharad et al.[10]
III. Solvent-Free Synthesis: The Pinnacle of Green Chemistry
Conducting reactions in the absence of a solvent, or under solvent-free conditions, is a primary goal of green chemistry. This approach eliminates solvent-related waste, toxicity, and purification challenges.
Core Principle: Maximizing Atom Economy
Solvent-free reactions maximize atom economy by ensuring that all atoms of the reactants are incorporated into the final product, with no solvent molecules to be removed or disposed of. These reactions are often facilitated by grinding the solid reactants together (mechanochemistry) or by using a solid support.[11]
Application Note 4: Solvent-Free Synthesis on a Solid Support with Microwave Irradiation
This protocol combines the benefits of solvent-free conditions with the speed of microwave irradiation, using silica gel as a solid support.
-
Reagent Preparation: In a beaker, thoroughly mix acetylglycine (1 mmol), the aromatic aldehyde (1 mmol), acetic anhydride, and anhydrous sodium acetate. Add silica gel and mix until a free-flowing powder is obtained.
-
Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate at 300 W for 3-4 minutes.
-
Product Extraction: After allowing the mixture to cool, extract the product with dichloromethane.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3 | 94 |
| 2 | 4-Chlorobenzaldehyde | 3.5 | 96 |
| 3 | 4-Methoxybenzaldehyde | 4 | 92 |
| 4 | 4-Nitrobenzaldehyde | 3 | 98 |
Data adapted from a study by Varma et al.
Conclusion: A Greener Future for Azlactone Synthesis
The methodologies presented in this guide demonstrate that the synthesis of azlactone derivatives can be achieved in a manner that is both highly efficient and environmentally responsible. By embracing green chemistry principles such as microwave irradiation, sonochemistry, and solvent-free conditions, researchers can significantly reduce the environmental footprint of their synthetic endeavors. These protocols offer practical, high-yield, and rapid alternatives to traditional methods, paving the way for a more sustainable future in chemical synthesis and drug discovery. The adoption of these greener techniques is not merely an option but a necessity for the modern chemist committed to scientific excellence and environmental stewardship.
References
- Moghanian, H., Shabanian, M., & Jafari, H. (2012). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions. Comptes Rendus Chimie, 15(4), 346-349.
- Moghanian, H., Shabanian, M., & Jafari, H. (2012). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions.
- Bodaghifard, M. A., et al. (2017). Microwave-assisted efficient synthesis of azlactones using zeolite NaY as a reusable heterogeneous catalyst. Taylor & Francis Online, 48(4), 485-491.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Varma, R. S., & Kumar, D. (1999). Solid support Erlenmeyer synthesis of azlactones using microwaves. Indian Journal of Chemistry-Section B, 38, 804-806.
- Moghanian, H., et al. (2011). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions.
- Khandebharad, A. U., et al. (2022). Synergism of Ultrasound and Choline Hydroxide for the Synthesis of the Azlactone Derivatives.
- Chandrasekhar, S., & Karri, P. (2006). Solvent-Free Microwave Azlactone Synthesis. Scribd.
- Sharda, L. N. (2022). A Heterogeneous approach to synthesis of azlactones.
- Connon, S. J., & Breslin, C. (2005). A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository.
- Bodaghifard, M. A. (2017).
- Borah, P., Saikia, B., & Tripathy, P. K. (2018). An efficient one step green synthesis of azlactones via multicomponent synthesis by a mechanochemical grinding.
- Busto, E., Gotor-Fernández, V., & Gotor, V. (2014). Recent advances in biocatalysis applied to organic synthesis. Semantic Scholar.
- Wang, Y., et al. (2018). Asymmetric catalytic alkynylation of thiazolones and azlactones for synthesis of quaternary α-amino acid precursors. Organic & Biomolecular Chemistry, 16(34), 6258-6262.
- Madje, B., et al. (2007). Effect of catalyst on the synthesis of azlactone 3a.
- Dicks, A. P., & Batey, R. A. (2014). Green Chemistry Decision-Making in an Upper-Level Undergraduate Organic Laboratory.
- Poor Heravi, M. R. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy, 44(1), 85-89.
- de la Torre, D. G., & Amarante, G. W. (2025). Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers.
- Kim, H., et al. (2025). Dynamic Kinetic Resolution of Azlactones with Hydrazines via Negative Catalysis: Synthesis of α-Chiral Amino Acid Hydrazides and Their Preferential Enrichment Phenomenon. Journal of the American Chemical Society.
- Badshah, A., Khan, N. H., & Kidwai, A. R. (1972). Catalytic reduction of azlactones in alkaline media. Synthesis of amino acids. The Journal of Organic Chemistry, 37(18), 2916-2918.
- Al-ALshaikh, M. A. (2016). Ultrasound assisted Heterocycles Synthesis. Journal of Saudi Chemical Society, 20, S131-S143.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(10), 100155.
- de la Torre, D. G., & Amarante, G. W. (2016). Azlactone Reaction Developments. Chemistry-A European Journal, 22(30), 10258-10279.
- Gelves, J. F., et al. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press.
- Flor, G. G., et al. (2022). Ultrasound-assisted Chemical Synthesis. In Sonochemistry. Taylor & Francis.
Sources
- 1. Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Azlactone Reaction Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Note: Post-Polymerization Modification and Kinetic Profiling Using 4-Benzylidene-2-methyl-4H-oxazol-5-one
Executive Summary & Scientific Context
Polymers functionalized with azlactone (oxazolone) groups have emerged as highly versatile, reactive platforms for advanced materials design, bioconjugation, and surface modification[1]. The rapid, catalyst-free ring-opening reaction of azlactones with nucleophiles—such as primary amines, thiols, and alcohols—enables modular post-polymerization modification without the generation of toxic byproducts[2].
Within this chemical class, 4-benzylidene-2-methyl-4H-oxazol-5-one (an Erlenmeyer azlactone) serves a critical dual purpose in polymer science:
-
As a Functionalizing Agent: It acts as a potent electrophile to graft dehydrophenylalanine (
Phe) derivatives onto amine-bearing polymers (e.g., polyethylenimine, chitosan), introducing unique photophysical properties and hydrophobic domains. -
As a Kinetic Model: It serves as a highly reliable small-molecule model for understanding the ring-opening kinetics of azlactone-functionalized macromolecular scaffolds (such as poly(2-vinyl-4,4-dimethylazlactone), PVDMA)[3][4].
Mechanistic Principles & Causality
The defining structural feature of 4-benzylidene-2-methyl-4H-oxazol-5-one is its highly electrophilic C5 carbonyl carbon, which is situated within a strained five-membered heterocyclic ring[5].
When a primary amine (e.g., located on a polymer backbone) attacks this C5 position, it forms a transient tetrahedral intermediate. The subsequent ring-opening event is thermodynamically driven by the relief of ring strain and the formation of a highly stable amide bond. Crucially, in aprotic solvents (such as acetonitrile or DMF), this reaction mechanism is complex. Kinetic studies reveal a non-linear dependence on amine concentration, indicating a general base catalysis mechanism[4]. A second amine molecule acts as a proton shuttle, facilitating the breakdown of the tetrahedral intermediate into the final ring-opened product.
Fig 1. Nucleophilic ring-opening mechanism of 4-benzylidene-2-methyl-4H-oxazol-5-one by primary amines.
Kinetic Profiling & Substituent Effects
The rate of the oxazolone ring-opening reaction is highly sensitive to both the steric profile of the attacking amine and the electronic nature of the benzylidene moiety. Electron-donating groups (e.g., -OH, -OCH
Table 1: Quantitative Kinetic Parameters for Oxazolone Ring-Opening
| Reagent / Substrate | Nucleophile | Solvent | Kinetic Observation / Rate Constant | Reference |
| 4-benzylidene-2-methyl-5-oxazolone | n-Butylamine | Acetonitrile | Banecki et al.[4] | |
| 4-(4'-methoxybenzylidene)-... | Benzylamine | Acetonitrile | Decreased rate (Electron-donating effect) | Banecki et al.[4] |
| Poly(MDO-co-VDMA) | Primary Amines | THF / Aqueous | Rapid, quantitative conversion | Lynn et al.[3] |
Experimental Protocols
Protocol A: Covalent Functionalization of Polyethylenimine (PEI)
Objective: Grafting dehydrophenylalanine moieties onto a branched PEI backbone to tune hydrophobicity and introduce UV-active handles for downstream tracking.
Fig 2. Step-by-step workflow for post-polymerization functionalization using oxazolone.
Step-by-Step Methodology:
-
Polymer Solubilization: Dissolve 1.0 g of branched PEI (
~25,000) in 20 mL of anhydrous N,N-dimethylformamide (DMF).-
Causality: Azlactones are relatively stable to hydrolysis compared to NHS-esters, but using strictly anhydrous conditions prevents competitive hydrolytic ring-opening, ensuring 100% aminolytic conversion[2].
-
-
Reagent Preparation: Dissolve 4-benzylidene-2-methyl-4H-oxazol-5-one (calculated for the desired degree of substitution, e.g., 0.1 molar equivalents per PEI amine monomer) in 5 mL of anhydrous DMF.
-
Coupling Reaction: Add the oxazolone solution dropwise to the vigorously stirring PEI solution at 25°C under a dry nitrogen atmosphere. Allow the reaction to proceed for 4 hours.
-
Causality: The reaction is entirely catalyst-free. The high local concentration of amines on the PEI backbone acts as an auto-catalyst for the proton transfer step required to resolve the tetrahedral intermediate[4].
-
-
Precipitation: Concentrate the reaction mixture under reduced pressure to ~10 mL, then precipitate dropwise into 200 mL of ice-cold diethyl ether.
-
Recovery: Centrifuge the suspension at 8,000 × g for 10 minutes. Decant the supernatant to remove unreacted oxazolone, and dry the functionalized polymer under vacuum for 24 hours.
Protocol Validation & Quality Control (Self-Validating System): To ensure covalent functionalization and rule out physical entrapment of the reagent:
-
FTIR Spectroscopy: Monitor the complete disappearance of the characteristic azlactone carbonyl stretch at ~1820 cm⁻¹ and the emergence of strong Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands.
-
H-NMR Spectroscopy (in D
O or DMSO-d ): Validate covalent attachment by integrating the vinylic proton signal of the newly formed dehydrophenylalanine moiety (typically overlapping with aromatic protons around 7.2 - 7.5 ppm) against the broad PEI backbone signals ( 2.5 - 3.0 ppm).
Protocol B: Real-Time Kinetic Monitoring via UV-Vis Spectroscopy
Objective: Determine the pseudo-first-order rate constant (
Step-by-Step Methodology:
-
Electrophile Preparation: Prepare a
M solution of 4-benzylidene-2-methyl-4H-oxazol-5-one in anhydrous acetonitrile[4]. -
Nucleophile Preparation: Prepare a series of n-butylamine solutions ranging from 0.026 M to 1.66 M in acetonitrile.
-
Causality: Maintaining an amine-to-oxazolone molar ratio greater than 500:1 ensures strict pseudo-first-order kinetics, simplifying the mathematical extraction of rate constants[4].
-
-
Reaction Initiation: Mix equal volumes of the oxazolone and amine solutions directly in a quartz cuvette (or using a stopped-flow accessory for rapid mixing).
-
Spectroscopic Monitoring: Monitor the absorbance decay at the
of the oxazolone (typically ~360 nm, due to the extended conjugation of the benzylidene group) using a UV-Vis spectrophotometer at 25°C.
Protocol Validation & Quality Control:
-
Isosbestic Point Analysis: Overlay the time-resolved UV-Vis spectra. The presence of a clean, sharp isosbestic point confirms a direct
transformation without the accumulation of long-lived intermediates, side products, or competitive hydrolysis.
References
-
Azlactone-Functionalized Polymers: Reactive Platforms for the Design of Advanced Materials. Lynn Research Group, University of Wisconsin-Madison.1
-
Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years. Polymer Chemistry (RSC) / PMC.2
-
Synthesis and Characterization of Backbone Degradable Azlactone-Functionalized Polymers. Macromolecules (ACS Publications).3
-
Methods for synthesis of oxazolones: A review. ResearchGate.5
-
Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2: Influence of substituents in para-position in the phenyl ring and a substituent on Amine Nitrogen Atom on the reaction kinetics. International Journal of Chemical Kinetics / ResearchGate.4
Sources
- 1. Lynn Research Group,UW-Madison, Department of Chemical and Biological Engineering [lynn.che.wisc.edu]
- 2. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
I. Mechanistic Grounding: Understanding the Reaction
Welcome to the Technical Support & Troubleshooting Center for Heterocyclic Synthesis . This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 5(4H)-oxazolones (azlactones) via the Erlenmeyer-Plöchl synthesis.
Rather than simply listing instructions, this center focuses on the causality of the reaction mechanics , empowering you to diagnose failures and adapt protocols to your specific substrates.
To troubleshoot a failing reaction, you must first understand the transient intermediates. The Erlenmeyer-Plöchl reaction is not a single step, but a cascade comprising N-acylation, cyclodehydration, deprotonation, and a Perkin-type aldol condensation[1].
The critical intermediate is the 2-phenyl-5(4H)-oxazolone . The C-4 proton of this oxazolone ring is relatively acidic (pKa ~ 8.9)[2]. Because of this acidity, a weak base like sodium acetate (NaOAc) is perfectly sufficient to generate the reactive enolate[1][2]. Using a stronger base will inevitably lead to the nucleophilic attack and hydrolytic ring-opening of the oxazolone, destroying your yield.
Mechanistic pathway of the Erlenmeyer-Plöchl azlactone synthesis.
II. Troubleshooting FAQs & Diagnostic Guide
Q1: My overall yield is below 40%, and I am recovering unreacted hippuric acid. What is the primary cause? A: The most common culprit is degraded acetic anhydride. Acetic anhydride acts as both the solvent and the cyclodehydrating agent[1]. Upon exposure to atmospheric moisture, it hydrolyzes into acetic acid. An excess of acetic acid shifts the thermodynamic equilibrium backward, preventing the initial cyclization of hippuric acid into the oxazolone intermediate. Fix: Always use freshly distilled or strictly anhydrous acetic anhydride. Ensure your glassware is oven-dried.
Q2: I am using an aliphatic aldehyde, and my reaction yields a complex, tarry mixture instead of the azlactone. Why? A: Classical Erlenmeyer-Plöchl conditions (heating at 80°C for 2 hours) are optimized for aromatic aldehydes[1]. Aliphatic aldehydes possess enolizable alpha-protons. Under the basic conditions (NaOAc) and prolonged heating, aliphatic aldehydes undergo rapid aldol self-condensation rather than reacting with the oxazolone intermediate. Fix: Switch to a solvent-free, microwave-assisted protocol using neutral alumina as a solid support, which suppresses self-condensation and traps the kinetic product[3].
Q3: The reaction worked, but my product is an oily residue that refuses to crystallize. How do I isolate the solid? A: Oily residues are typically caused by the co-precipitation of unreacted acetic anhydride or trapped acetic acid during the workup. Fix: Quench the hot reaction mixture with a controlled volume of ethanol, followed by ice water. The ethanol reacts with excess acetic anhydride to form ethyl acetate (a highly volatile and soluble ester), removing the anhydride from the matrix and allowing the highly conjugated azlactone to crystallize cleanly.
Q4: Can I increase the temperature to >90°C to force a sluggish reaction to completion? A: No. Pushing the temperature beyond 80°C frequently induces Dakin-West-like side reactions[4]. At elevated temperatures, the oxazolone intermediate can undergo unintended acylations and cascade cyclizations, leading to unwanted byproducts (such as indeno-pyranones or complex amides) instead of the target azlactone[4].
Diagnostic workflow for resolving low yields in azlactone synthesis.
III. Quantitative Data: Classical vs. Green Methodologies
Recent advancements have introduced Microwave-Assisted Synthesis (MAS) and solid-supported catalysts to bypass the limitations of classical heating. MAS significantly reduces reaction times and improves yields by minimizing thermal degradation[5].
| Aldehyde Substrate | Classical Yield (80°C, 2h) | Classical Purity | MAS Yield (MW, 4-5 min) | MAS Catalyst / Support | Reference |
| Benzaldehyde | 66 - 75% | Moderate (requires recryst.) | 89 - 92% | Solvent-free / MgO-Al₂O₃ | [1][6] |
| 4-Chlorobenzaldehyde | 70 - 78% | High | 94% | Solvent-free / Fe₂O₃ NPs | [1][7] |
| 4-Nitrobenzaldehyde | 60 - 65% | Moderate | 88 - 90% | Solvent-free / Alumina | [3] |
| Aliphatic Aldehydes | < 20% (Tarry mixture) | Poor | 65 - 75% | Solvent-free / Alumina | [3] |
IV. Self-Validating Experimental Protocols
Protocol A: Classical High-Yield Synthesis (For Aromatic Aldehydes)
Use this protocol for standard aromatic aldehydes where scale-up is required.
-
Reagent Preparation: In a strictly dry 100 mL round-bottom flask, combine 0.1 mol of hippuric acid, 0.1 mol of the aromatic aldehyde, and 0.11 mol of anhydrous sodium acetate.
-
Activation: Add 0.3 mol (approx. 28 mL) of freshly opened acetic anhydride.
-
Controlled Heating: Equip the flask with a reflux condenser and heat on a steam bath or oil bath strictly at 75°C - 80°C for 2 hours.
-
Validation Checkpoint: Within 15–20 minutes, the suspension should liquefy and transition to a deep yellow or orange color. This color change is the self-validating indicator that the conjugated 2-phenyl-5(4H)-oxazolone intermediate has successfully formed and is undergoing the Perkin condensation.
-
-
Quenching: Remove from heat. While the mixture is still warm (approx. 50°C), slowly add 20 mL of absolute ethanol. Stir for 10 minutes.
-
Causality: Ethanol reacts with the remaining acetic anhydride to form ethyl acetate, preventing it from crashing out during the aqueous workup.
-
-
Precipitation: Pour the mixture over 100 g of crushed ice. Stir vigorously until the azlactone precipitates as a distinct solid.
-
Isolation: Filter under vacuum, wash the filter cake with two 15 mL portions of ice-cold ethanol, and dry in a desiccator.
Protocol B: Microwave-Assisted Green Synthesis (For Aliphatic/Sensitive Aldehydes)
Use this protocol to prevent aldol self-condensation or thermal degradation[5].
-
Grinding: In an agate mortar, thoroughly grind 10 mmol of hippuric acid, 10 mmol of the aldehyde, and 2.5 g of neutral alumina (or MgO/Al₂O₃) until a fine, homogeneous powder is achieved[6].
-
Activation: Add exactly 3 drops of acetic anhydride to the powder and mix briefly.
-
Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate in a domestic or scientific microwave at 2450 MHz (approx. 400W-600W) in 1-minute intervals for a total of 4 to 5 minutes[5].
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 8:2) after each 1-minute interval. The disappearance of the hippuric acid spot confirms complete cyclodehydration.
-
-
Extraction: Cool the solid matrix to room temperature. Extract the product by washing the solid support with 30 mL of dichloromethane (DCM).
-
Isolation: Filter off the solid support, evaporate the DCM under reduced pressure, and recrystallize the resulting solid from hot ethanol.
V. References
-
Organocatalytic Routes To Enantiomerically Pure α- And β-Amino Acids. Universität zu Köln. Available at:[Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. PMC (NIH). Available at:[Link]
-
A simple and efficient method for the synthesis of Erlenmeyer azlactones. ResearchGate. Available at: [Link]
-
Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. ResearchGate. Available at: [Link]
-
Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. ResearchGate. Available at:[Link]
-
A Heterogeneous approach to synthesis of azlactones. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Oxazolone: From Chemical Structure to Biological Function – A Review. International Journal of Pharmaceutical Sciences (IJPS). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of 4-benzylidene-2-methyl-4H-oxazol-5-one during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-benzylidene-2-methyl-4H-oxazol-5-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental workup of this compound, with a primary focus on preventing its hydrolysis.
Introduction: The Challenge of Oxazolone Instability
4-Benzylidene-2-methyl-4H-oxazol-5-one, an azlactone, is a valuable intermediate in the synthesis of amino acids, peptides, and various heterocyclic compounds.[1] However, the oxazolone ring is susceptible to hydrolysis, particularly under aqueous and non-neutral pH conditions, leading to ring-opening and the formation of undesired byproducts. This instability can significantly impact reaction yields and purification efficiency. Understanding the factors that promote hydrolysis is crucial for successful experimental outcomes.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This section addresses specific issues you may encounter during the workup of reactions involving 4-benzylidene-2-methyl-4H-oxazol-5-one.
FAQ 1: My yield of the desired oxazolone is consistently low after an aqueous workup. What is the likely cause?
Low yields following an aqueous workup are frequently due to the hydrolysis of the oxazolone ring. The presence of water, especially under acidic or basic conditions, can lead to the opening of the lactone ring.[2]
Troubleshooting Steps:
-
Minimize Contact with Water: If an aqueous wash is necessary, use ice-cold water and perform the extraction as quickly as possible. Use a minimal amount of water to dissolve any water-soluble impurities.
-
Control pH: The stability of the oxazolone is pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis.[3] If an acid or base wash is required, use dilute solutions (e.g., 5% HCl or 5% NaHCO₃) and work quickly. Neutralize the organic layer immediately after the wash.
-
Use of Brine: After an aqueous wash, a wash with saturated sodium chloride solution (brine) can help to remove residual water from the organic layer before drying.
-
Anhydrous Conditions: Whenever possible, aim for an anhydrous workup. If the reaction solvent is immiscible with a non-polar solvent (e.g., hexane, heptane), consider precipitating the product by adding the non-polar solvent directly to the cooled reaction mixture.
FAQ 2: I observe a significant amount of a polar byproduct on my TLC plate after purification. Could this be a hydrolysis product?
Yes, the ring-opened product of hydrolysis, an α-acetamido-cinnamic acid derivative, is significantly more polar than the starting oxazolone. This will result in a lower Rf value on a normal-phase TLC plate.
Visualizing the Problem:
Caption: TLC profile showing the relative positions of the oxazolone and its hydrolysis byproduct.
Confirmation and Prevention:
-
Characterization: Isolate the byproduct and characterize it by NMR or mass spectrometry to confirm its identity as the hydrolysis product.
-
Modified Workup Protocol: If hydrolysis is confirmed, implement the strategies outlined in FAQ 1 to minimize its formation in subsequent experiments. Consider a non-aqueous workup if feasible.
FAQ 3: Can I use protic solvents like ethanol or methanol for recrystallization?
While ethanol is sometimes used for recrystallization of oxazolones, it can contribute to hydrolysis, especially if water is present or if the solution is heated for an extended period.[4][5]
Recommended Solvents and Procedures:
| Solvent System | Rationale |
| Toluene or Xylene | Aprotic and can be dried effectively. Good for dissolving the oxazolone at elevated temperatures and allowing for crystallization upon cooling. |
| Ethyl Acetate/Hexane | A common solvent system for the recrystallization of moderately polar compounds. The oxazolone is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. Cooling then induces crystallization. |
| Dichloromethane/Hexane | Similar to ethyl acetate/hexane, this system is effective for compounds soluble in chlorinated solvents. |
Protocol for Recrystallization using Ethyl Acetate/Hexane:
-
Dissolve the crude 4-benzylidene-2-methyl-4H-oxazol-5-one in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum.
The Mechanism of Hydrolysis: A Deeper Dive
The hydrolysis of 4-benzylidene-2-methyl-4H-oxazol-5-one can be catalyzed by both acid and base. Understanding these mechanisms can help in making informed decisions during the workup process.
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone. This leads to the opening of the oxazolone ring.
Caption: Simplified mechanism of base-catalyzed hydrolysis of the oxazolone.
Acid-Catalyzed Hydrolysis
In an acidic environment, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the activated carbonyl, leading to ring opening.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of the oxazolone.
Summary of Best Practices for Workup
To minimize the hydrolysis of 4-benzylidene-2-methyl-4H-oxazol-5-one during workup, adhere to the following principles:
-
Minimize Water Contact: Use minimal amounts of cold water for washes and perform them quickly.
-
Control pH: Avoid strongly acidic or basic conditions. If necessary, use dilute solutions and neutralize promptly.
-
Prioritize Anhydrous Conditions: Opt for non-aqueous workup procedures whenever possible.
-
Choose Aprotic Solvents for Recrystallization: Toluene, or solvent mixtures like ethyl acetate/hexane, are generally preferred over protic solvents.
-
Work at Low Temperatures: Perform aqueous extractions and washes at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.[6]
By implementing these strategies, you can significantly improve the yield and purity of your 4-benzylidene-2-methyl-4H-oxazol-5-one, ensuring the success of your subsequent synthetic steps.
References
-
ResearchGate. The robustness of the oxazolone reaction cycle with Ac-F-OH as a... [Link]
-
MDPI. Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. [Link]
-
PubMed. Free-standing and reactive thin films fabricated by covalent layer-by-layer assembly and subsequent lift-off of azlactone-containing polymer multilayers. [Link]
-
DergiPark. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. [Link]
-
Scilit. Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivatives. [Link]
-
Modern Scientific Press. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. [Link]
-
sphinxsai.com. Methods for synthesis of Oxazolones: A Review. [Link]
Sources
Recrystallization solvents for purifying 4-benzylidene-2-methyl-4H-oxazol-5-one
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-benzylidene-2-methyl-4H-oxazol-5-one via recrystallization. We will explore common challenges, provide in-depth troubleshooting strategies, and detail a validated experimental protocol to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 4-benzylidene-2-methyl-4H-oxazol-5-one?
A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent at varying temperatures.[1][2][3] The ideal scenario involves identifying a solvent in which 4-benzylidene-2-methyl-4H-oxazol-5-one is highly soluble at an elevated temperature but sparingly soluble at lower (room or ice-bath) temperatures. Impurities should either remain soluble at all temperatures (staying in the liquid phase, or "mother liquor") or be completely insoluble in the hot solvent (allowing for removal by hot filtration).[1] By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving impurities behind in the solution.[4]
Q2: How do I select the best solvent for recrystallizing my compound?
A2: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should meet these criteria:
-
Significant Solubility Differential: The compound should be very soluble when the solvent is hot and poorly soluble when cold. This maximizes the yield.[1]
-
Inertness: The solvent must not react with 4-benzylidene-2-methyl-4H-oxazol-5-one.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the final crystals during drying.[1]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the compound melts instead of dissolving.
For 4-benzylidene-2-methyl-4H-oxazol-5-one, several solvents have been reported to be effective. Ethanol is a commonly cited and effective choice.[5][6][7] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be highly effective for fine-tuning solubility.[1][8] A small-scale preliminary solubility test with a few solvent candidates is always recommended.
Q3: My compound is not crystallizing out of the solution upon cooling. What went wrong and how can I fix it?
A3: This is a very common issue and can usually be resolved. There are three primary causes:
-
Too Much Solvent Was Used: This is the most frequent reason for crystallization failure.[9] If the solution is not saturated enough at the cold temperature, the compound will simply remain dissolved.
-
The Solution is Supersaturated: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature, a state known as supersaturation. Crystal formation requires a nucleation event to begin.[9]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1][9]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[4]
-
-
An Inappropriate Solvent Was Chosen: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: If the above methods fail, you may need to add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy (turbid). Then, add a few drops of the original hot solvent to redissolve the material and cool it again.[1] For this compound, if you are using ethanol, a potential anti-solvent could be water.
-
Q4: I have a very low yield of recovered crystals. How can I improve this?
A4: A low yield indicates that a significant portion of your product was lost during the process. Common causes include:
-
Using an excess of solvent: As discussed in Q3, this keeps more of your product in the mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.[4]
-
Premature crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product is lost. To prevent this, use a slight excess of hot solvent before filtration and ensure your filtration apparatus (funnel, flask) is pre-heated.[1][10]
-
Washing with too much cold solvent: The final wash of the collected crystals should be done with a minimal amount of ice-cold solvent to rinse away adhering mother liquor without redissolving the product.[4]
-
Insufficient cooling: Ensure the solution is thoroughly cooled in an ice-water bath to maximize the amount of product that crystallizes out of solution.[10]
You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[1]
Q5: My product separated as an oil instead of crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point.[10] This can happen if the boiling point of the solvent is higher than the compound's melting point or if the presence of impurities significantly depresses the melting point. An oil is undesirable because it tends to trap impurities.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and favor the formation of crystals over oil.[9] If the problem persists, a different solvent or solvent pair may be necessary.
Troubleshooting Recrystallization Issues
This workflow provides a quick diagnostic guide for common problems encountered during the recrystallization of 4-benzylidene-2-methyl-4H-oxazol-5-one.
Caption: Troubleshooting workflow for recrystallization.
Recommended Recrystallization Solvents
The selection of an appropriate solvent is paramount for successful purification. Based on literature reports for 4-benzylidene-2-methyl-4H-oxazol-5-one and related azlactones, the following solvents are recommended for screening.
| Solvent/System | Boiling Point (°C) | Key Characteristics & Rationale | Potential Issues |
| Ethanol | 78.4 | Frequently cited for recrystallizing this and similar compounds.[6][7] Good solubility differential. Relatively safe and easy to remove. | May be too soluble for some derivatives, potentially leading to lower yields. |
| Ethanol/Water | Variable (78-100) | An excellent mixed-solvent system. The compound is soluble in ethanol but insoluble in water.[5] Water acts as an anti-solvent, allowing for fine-tuned control over crystallization. | Can be prone to oiling out if the water is added too quickly or if the solution is cooled too rapidly. |
| Ethyl Acetate/Hexane | Variable (69-77) | Often used for purifying less polar azlactone derivatives.[8] Provides a good polarity range for compounds that are too soluble in pure alcohols. | Hexane is highly flammable. Precise solvent ratios may need to be determined empirically. |
| Glacial Acetic Acid | 118 | Can be effective for dissolving stubborn solids, as it is used in the synthesis of related compounds.[6] | High boiling point makes it difficult to remove from the final product. It is also corrosive. |
Detailed Experimental Protocol
This protocol outlines the standard procedure for the recrystallization of 4-benzylidene-2-methyl-4H-oxazol-5-one using ethanol.
Materials:
-
Crude 4-benzylidene-2-methyl-4H-oxazol-5-one
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (x2)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the ethanol on a hot plate to a gentle boil. Add the hot ethanol to the crude solid portion-wise, with swirling, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean, pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rushing the cooling process can trap impurities.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.[10]
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: While the crystals are still in the funnel with the vacuum on, wash them with a very small amount of ice-cold ethanol to rinse away any remaining mother liquor.[4]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes to pull air through them. Transfer the dried crystals to a watch glass and let them air dry completely. Determine the melting point and yield of the purified product.
References
-
ChemBK. (2024, April 9). 4-Benzylidene-2-methyloxazol-5(4H)-one. ChemBK.com. [Link]
-
Uslu, C., et al. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal. [Link]
-
University of Colorado Boulder. Recrystallization. Organic Chemistry @ CU Boulder. [Link]
-
Shia, J. S. (2015). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. [Link]
-
Devi, C. S., et al. (2012). Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl] - quinazolin-4(3H)-one and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Patel, P. S., et al. (2010). Synthesis, characterization and antimicrobial activities of 1- Acetyl-5-(substituted phenyl)-{3-[4-(2-methyl-4-benzylidene-5-oxo-imidazol-1- yl)]phenyl}-4,5-dihydropyrazol. Der Pharma Chemica. [Link]
-
Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
University of Alberta. RECRYSTALLISATION. University of Alberta, Department of Chemistry. [Link]
-
University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
University of York. Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
Esmaeilbeig, M., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. Journal of Genetic Resources. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, March 1). A Heterogeneous approach to synthesis of azlactones. IJPRA. [Link]
-
Chegg. (2022, February 28). Solved Troubleshooting Recrystallization!. Chegg.com. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
PubChem. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chembk.com [chembk.com]
- 6. jocpr.com [jocpr.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. turkjps.org [turkjps.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Guide: Removing Unreacted Benzaldehyde from Azlactone Products
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
In the Erlenmeyer-Plöchl synthesis of azlactones (oxazolones), the condensation of an
The Problem: Benzaldehyde is an oil with a high boiling point (~178°C). It oxidizes readily to benzoic acid and adheres stubbornly to the crystalline azlactone lattice. Standard rotary evaporation is often insufficient to remove it completely without thermally degrading the sensitive azlactone ring.
The Solution: This guide prioritizes three purification tiers ranging from physical washing to chemical scavenging.[1] Critically , azlactones are cyclic anhydrides/activated esters; they are prone to hydrolysis. Any purification method involving water or nucleophiles (like bisulfite) must be strictly controlled to prevent ring-opening to the corresponding
Decision Matrix: Selecting Your Protocol
Do not apply the same method to every batch. Analyze your crude product's state and purity requirements.
Figure 1: Decision tree for selecting the appropriate purification protocol based on physical state and impurity levels.
Technical Protocols
Method A: The Cold Solvent Displacement (Standard)
Best for: Routine synthesis where the product has precipitated well. Mechanism: Benzaldehyde is highly soluble in cold ethanol; most azlactones are not.
-
Cooling: Place the reaction mixture (post-heating) in an ice bath (
) for at least 2 hours. This maximizes azlactone precipitation while keeping benzaldehyde in solution. -
Filtration: Filter the crude solid using a Büchner funnel.
-
Displacement Wash:
-
Wash the cake with ice-cold 95% ethanol (
per product). -
Why: This displaces the mother liquor containing the oil without dissolving the product.
-
-
Hot Water Wash:
-
Wash rapidly with boiling water.
-
Why: This removes residual sodium acetate and acetic anhydride.
-
Caution: Do this quickly to minimize hydrolysis.
-
-
Drying: Dry in a vacuum desiccator over
or silica.
Method B: The Bisulfite Scavenge (Chemical Removal)
Best for: Sticky products or when high purity is required (removing trace aldehyde). Mechanism: Sodium bisulfite reacts with benzaldehyde to form a water-soluble sulfonate adduct, allowing it to be washed away. Risk: High.[2] Prolonged exposure to water/base hydrolyzes the azlactone ring.
Protocol:
-
Dissolution: Dissolve crude azlactone in a minimal amount of Ethyl Acetate (EtOAc).
-
The Scavenge (Critical Step):
-
Prepare a saturated
solution and chill to . -
Wash the organic layer quickly (shake for < 45 seconds) with the cold bisulfite solution.
-
Note: A solid precipitate (the bisulfite adduct) may form at the interface. Filter this off if it impedes separation.
-
-
Neutralization: Immediately wash the organic layer with cold water, then cold saturated
(briefly), then brine. -
Drying: Dry over
and concentrate in vacuo.
Method C: Recrystallization
Best for: Final polishing of crystalline material.
| Solvent System | Suitability | Notes |
| Ethyl Acetate / Hexanes | High | Dissolve in hot EtOAc, add Hexanes until turbid. Cool slowly. |
| Benzene | Historical | Cited in older literature (Org. Syn.) but avoid due to toxicity. |
| Ethanol (95%) | Medium | Good for some derivatives, but boiling ethanol can cause solvolysis (ring opening to ethyl ester) if prolonged. |
Troubleshooting & FAQs
Q1: My product turned into a sticky oil/gum. How do I recover it?
Diagnosis: This usually happens if excess benzaldehyde acts as a solvent, preventing the azlactone from crystallizing. Fix: Perform a Trituration .
-
Add a small amount of ice-cold ethanol or ether to the oil.
-
Scratch the side of the flask vigorously with a glass rod.
-
The mechanical agitation often induces crystallization. Once solid, proceed to Method A .
Q2: Can I use steam distillation to remove the benzaldehyde?
Senior Scientist Advice: NO.
While steam distillation removes benzaldehyde effectively, the conditions (boiling water/steam for extended periods) will almost certainly hydrolyze the azlactone ring to the
Q3: I used the Bisulfite wash (Method B), and my yield dropped significantly.
Root Cause: Hydrolysis. The azlactone ring is an "internal anhydride." In the presence of water and the slightly nucleophilic bisulfite, the ring opened. Correction:
-
Keep the wash time under 60 seconds.
-
Keep all solutions at
. -
Dry the organic layer immediately.
Q4: How do I confirm the benzaldehyde is gone?
Validation:
-
TLC: Run on Silica Gel (Solvent: 70:30 Hexane:EtOAc). Benzaldehyde stains strongly with UV and typically has a higher
than the azlactone. -
H-NMR: Look for the aldehyde proton peak at
. -
Olfactory: The "almond" smell should be faint or absent.
Mechanism of Failure (Hydrolysis Risk)
Understanding the stability of your product is key to choosing a method.
Figure 2: The primary degradation pathway. Purification methods involving heat and water drive the reaction to the right.
References
-
Organic Syntheses , Coll.[3] Vol. 2, p. 55 (1943); Vol. 10, p. 1 (1930). Azlactone of
-Benzoylamino- -(3,4-dimethoxyphenyl)-acrylic Acid. - Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198. (Classic review on stability and synthesis).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard workup procedures for Erlenmeyer synthesis).
-
BenchChem. Removing Unreacted Benzaldehyde. Technical Support Guides.
Sources
The Azlactone Stereocontrol Hub: Technical Support & Troubleshooting Center
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Dynamic Kinetic Resolution (DKR) & Stereoselective Ring Opening of 5(4H)-Oxazolones
The Mechanistic Core: Understanding Your System
Before troubleshooting, you must verify which regime your reaction is operating in. The stereoselective opening of azlactones (oxazolones) primarily relies on Dynamic Kinetic Resolution (DKR) .[1]
If you do not understand the interplay between
The DKR Logic Gate
For high enantiomeric excess (ee), two conditions must be met simultaneously:
-
Fast Racemization: The interconversion between enantiomers (
) must be significantly faster than the ring-opening reaction ( ). -
Selective Opening: The catalyst must accelerate the ring opening of one enantiomer significantly more than the other (
).
Visualization: The DKR Cycle
The following diagram illustrates the critical pathways. If the "Racemization Loop" is too slow, you are performing a Kinetic Resolution (max 50% yield). If the "Background Reaction" is too fast, you lose stereocontrol.
Figure 1: The Dynamic Kinetic Resolution (DKR) workflow. Success depends on the Enolate pathway being faster than the product formation, while minimizing the uncatalyzed background reaction.
Standard Operating Protocol (SOP)
Use this protocol as your baseline. Deviations should be intentional.
Target Reaction: Alcoholysis of C4-Aryl Azlactone via Bifunctional Organocatalysis. Catalyst Class: Bifunctional Thiourea/Squaramide (e.g., Cinchona alkaloid derivatives).[2]
Reagents & Setup
| Component | Specification | Critical Note |
| Solvent | Toluene or MTBE (Anhydrous) | CRITICAL: Water causes hydrolysis (racemic acid formation). |
| Nucleophile | Allyl alcohol or Benzyl alcohol (1.2 - 1.5 equiv) | Steric bulk aids selectivity but slows rate. |
| Catalyst | 5-10 mol% Bifunctional Catalyst | Must possess both H-bond donor (thiourea) and Brønsted base (quinuclidine). |
| Temperature | -20°C to 0°C | Lower T improves ee but requires longer times (24-48h). |
Step-by-Step Workflow
-
Catalyst Drying: Lyophilize or vacuum-dry the organocatalyst for 4 hours. Trace water in the catalyst lattice is a common failure point.
-
Azlactone Prep: Freshly prepare the azlactone from the N-acyl amino acid using EDC/DCC.
-
Validation: Check IR. You must see the characteristic C=O stretch at ~1820 cm⁻¹ . If you see broad OH peaks (3000-3400 cm⁻¹), you have hydrolyzed starting material.
-
-
Reaction Assembly:
-
In a flame-dried Schlenk tube under Argon, dissolve azlactone (0.1 mmol) and catalyst (0.005 mmol) in Toluene (1.0 mL).
-
Cool to target temperature (e.g., -20°C).
-
Add the alcohol nucleophile dropwise.
-
-
Monitoring:
-
Monitor by TLC or IR (disappearance of 1820 cm⁻¹ peak).
-
Do not quench until conversion is >95%.
-
-
Workup:
-
Concentrate directly under reduced pressure.
-
Purify via Flash Chromatography (SiO₂). Note: Some azlactones are unstable on silica; neutralize silica with 1% Et₃N if degradation is observed.
-
Troubleshooting Guide
Identify your symptoms below to find the root cause.
Scenario A: "My conversion is good, but ee is stuck around 0-10%."
Diagnosis: You have a Background Reaction problem.[2] The uncatalyzed reaction is competing with the catalyzed one.
-
Cause 1: Protic Impurities. Water or residual acid from azlactone synthesis is catalyzing the opening non-selectively.
-
Fix: Reisolate azlactone and wash with cold NaHCO₃, then recrystallize. Dry solvent over molecular sieves (3Å).
-
-
Cause 2: Temperature too high.
-
Fix: Lower temperature to -40°C or -78°C.
-
-
Cause 3: Catalyst Poisoning.
-
Fix: Ensure no residual EDC/urea byproducts remain from the cyclization step.
-
Scenario B: "My ee is exactly 50% (or slightly less)."
Diagnosis: You are doing a Kinetic Resolution , not a Dynamic Kinetic Resolution. The racemization channel is blocked.
-
Cause 1: C4 Proton is not acidic enough. This is common with C4-alkyl azlactones (pKa ~12-14) vs C4-aryl (pKa ~9).
-
Fix: You need a stronger base in your bifunctional catalyst, or you need to add an exogenous base (e.g., weak inorganic base) to shuttle the proton, though this risks background reaction.
-
-
Cause 2: Temperature too low. You froze out the racemization (
) while the opening ( ) continued.-
Fix: Raise temperature slightly (e.g., from -78°C to -40°C) to re-enable racemization.
-
Scenario C: "Reaction stalls at 80-90% conversion."
Diagnosis: Product Inhibition.
-
Mechanism: The resulting ester/amide product contains H-bond acceptors that bind to the thiourea catalyst, competing with the starting material.
-
Fix: Increase catalyst loading to 10-15 mol%.
Decision Matrix: Optimization Strategy
Use this flowchart to guide your next experiment based on current results.
Figure 2: Optimization logic tree for azlactone ring opening.
Frequently Asked Questions (FAQs)
Q: Can I use C4-alkyl substituted azlactones (e.g., derived from Alanine/Leucine)? A: Yes, but they are significantly harder than C4-aryl substrates. The pKa of the C4 proton is higher, making racemization slower. You often need specific catalysts like Squaramides (which have higher affinity) or Nucleophilic Catalysts (like BTM/HBTM) rather than simple thioureas.
-
Reference: See Berkessel et al. for thiourea limitations and Birman et al. for BTM success.
Q: Why is my product racemic when I use Methanol? A: Methanol is small and highly reactive. It attacks the azlactone so fast that the catalyst cannot differentiate the enantiomers (Background reaction > Catalyzed reaction). Use bulkier alcohols like Allyl alcohol , Benzyl alcohol , or Trifluoroethanol to slow down the background rate and allow the catalyst to exert control.
Q: Can I use this for amide synthesis (Aminolysis)? A: Aminolysis is much faster than alcoholysis. While possible, the background reaction with amines is often too fast to control stereochemistry via DKR. It is usually better to perform the stereoselective alcoholysis first (forming the ester), then transamidate if necessary, or use highly specialized catalysts designed for aminolysis.
References
-
Berkessel, A., et al. (2005). Dynamic Kinetic Resolution of Azlactones by Urea-Based Organocatalysts. This is the foundational work establishing the thiourea/amine bifunctional mechanism for DKR.
-
Yang, X., & Birman, V. B. (2006). Nonenzymatic Dynamic Kinetic Resolution of Azlactones. Describes the use of BTM (Benzotetramisole) for acyl-transfer based resolution.
-
Song, J., et al. (2009). Bifunctional Squaramide Catalysts.[2] Demonstrates the superiority of squaramides over thioureas for difficult substrates due to tighter H-bond networks.
-
Misale, A., et al. (2012). Cinchona Alkaloid-Catalyzed Dynamic Kinetic Resolution.[2][3][4][5][6] Detailed protocols on thiol and alcohol addition.[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. Organocatalytic asymmetric addition of alcohols and thiols to activated electrophiles: efficient dynamic kinetic resolution and desymmetrization protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Azlactone Aminolysis Optimization
Topic: Troubleshooting Low Reaction Rates in Azlactone Ring-Opening
Doc ID: AZL-KIN-004 | Version: 2.1 | Last Updated: 2026-03-03
Executive Summary: The Kinetic Barrier
Azlactones (oxazolones) are "masked" activated amino acids. Their aminolysis—the ring-opening by an amine nucleophile—is a fundamental step in peptide synthesis, bioconjugation, and polymer chemistry.
The Core Problem: While azlactones are inherently electrophilic, the reaction rate often stalls due to a mismatch between the activation energy (
The Solution Philosophy: Simply heating the reaction is rarely the correct answer, as it promotes racemization of the
Diagnostic Workflow
Before altering chemical variables, use this logic tree to identify the rate-limiting factor.
Figure 1: Diagnostic logic tree for identifying the root cause of kinetic stalling in azlactone aminolysis.
Technical Deep Dive: The Three Pillars of Rate Acceleration
Pillar A: Catalyst Selection (The Engine)
If your reaction is slow, your catalyst is likely failing to stabilize the zwitterionic transition state.
-
The Trap: Using simple tertiary amines (TEA, DIEA) only activates the nucleophile (the amine). This is insufficient for bulky or electron-poor azlactones.
-
The Fix: Use Bifunctional Organocatalysts (Thioureas or Squaramides).[1] These simultaneously activate the nucleophile (via the basic amine moiety) and the electrophile (via H-bonding to the azlactone carbonyl).
| Catalyst Class | Mechanism of Action | Rate Impact | Risk of Racemization | Recommended For |
| None | Background reaction | Very Slow | Low | Highly reactive primary amines only |
| Tertiary Amines (TEA, DIEA) | General Base Catalysis | Moderate | High (if heated) | Simple, non-chiral substrates |
| Bifunctional (Thiourea/Squaramide) | Dual Activation (H-bond + Base) | Fast | Very Low | Sterically hindered or chiral substrates |
| Strong Base (DBU/TBD) | Nucleophilic/General Base | Very Fast | Extreme | Polymerization (ROP) where chirality is irrelevant |
Why it works: Bifunctional catalysts lower the energetic penalty of the tetrahedral intermediate formation by "holding" the azlactone carbonyl in an activated state via hydrogen bonding [1].
Pillar B: Solvent Effects (The Environment)
The transition state of aminolysis is often more polar than the starting materials (involving charge separation). However, the specific interaction matters.
-
Avoid: Strongly H-bond accepting solvents (DMSO, DMF) if using weak amine nucleophiles. These solvents "solvate" the amine protons, making it harder for the amine to approach the carbonyl and transfer a proton in the concerted step [2].
-
Preferred: THF (Tetrahydrofuran) or Toluene . These solvents dissolve the reagents but do not interfere with the delicate H-bonding network required for the transition state [3].
Pillar C: Substrate Electronics
-
Electron-Withdrawing Groups (EWG): An azlactone with an EWG at the C2 or C4 position is more electrophilic and reacts faster.
-
Electron-Donating Groups (EDG): These deactivate the ring.
-
Troubleshooting: If you have a deactivating group (e.g., alkyl chain), you must compensate with a better catalyst (Pillar A). You cannot rely on background kinetics.
Standard Operating Procedure: Kinetic Profiling
Do not guess if the reaction is "done." Use this self-validating NMR protocol to measure conversion quantitatively.
Objective: Determine
Materials:
-
Azlactone substrate (0.1 mmol)
-
Amine Nucleophile (0.1 mmol)
-
Internal Standard: 1,3,5-Trimethoxybenzene (10 mg, inert and distinct peaks)
-
Solvent: Deuterated THF (
-THF)
Protocol:
-
Baseline: Dissolve Azlactone and Internal Standard in 0.5 mL
-THF in an NMR tube. Acquire a spectrum.-
Validation: Integrate the Azlactone C4-H proton (typically ~4.0-5.0 ppm) against the Internal Standard.
-
-
Initiation: Add the Amine (and catalyst, if testing) to the tube. Invert 3 times to mix. Start timer immediately.
-
Acquisition: Insert into NMR probe. Set up a "kinetics loop" (arrayed experiment) to acquire a 1H spectrum every 5 minutes for 2 hours.
-
Analysis: Monitor the disappearance of the Azlactone C4-H signal and the appearance of the Amide N-H signal.
-
Calculation: Plot
vs. Time. The slope is .
Visualizing the Mechanism
Understanding the transition state is key to troubleshooting.
Figure 2: Comparison of uncatalyzed vs. bifunctional catalyzed reaction pathways. The catalyst lowers the energy of the transition state.
Frequently Asked Questions (FAQs)
Q: My reaction turns yellow/orange, but the yield is low. What is happening? A: The color change often indicates the formation of a conjugated enol or an oxazol-5(4H)-one anion, suggesting deprotonation at the C4 position rather than nucleophilic attack [4].
-
Fix: Your base is too strong or too sterically hindered to act as a nucleophile. Switch to a weaker base or a bifunctional catalyst (e.g., a squaramide) to promote addition over deprotonation.
Q: Can I use water or alcohols as co-solvents to speed it up? A: Generally, no. While water microdroplets have been shown to accelerate this reaction in very specific "on-water" conditions [5], in bulk solution, water and alcohols act as competing nucleophiles. This leads to hydrolysis (forming the free acid) or alcoholysis (forming the ester), reducing the yield of your desired amide.
Q: I am doing Ring-Opening Polymerization (ROP). Why is my molecular weight (Mw) low? A: Low Mw in ROP usually stems from a "dying" chain end. If the reaction is too slow, trace impurities (water) terminate the chain.
-
Fix: Increase the reaction rate using a more active catalyst like TBD (Triazabicyclodecene) . Unlike small molecule synthesis, racemization is often less of a concern in bulk polymer backbones, so stronger activation is permissible.
Q: My amine is an aniline derivative (weak nucleophile). It won't react. A: Anilines are poor nucleophiles. You need Acid Catalysis (Bronsted or Lewis) to activate the azlactone carbonyl further, or a highly active Thiourea catalyst .
-
Ref: Use a catalyst like Takemoto's catalyst which is specifically designed to activate nitro-olefins and azlactones for weak nucleophiles [1].
References
-
Bifunctional Organocatalysis: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link(Note: Foundational text establishing the thiourea activation mode applicable to azlactones).
-
Solvent Effects on Aminolysis: Abraham, M. H. (1985). Solvent effects on reaction rates.[2][3][4] Pure and Applied Chemistry. Link
-
Azlactone Reactivity Review: Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews. Link
-
Side Reactions & Racemization: Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. Journal of the American Chemical Society. Link
-
Water Microdroplet Acceleration: Li, Y., et al. (2024). Catalyst-free ring opening of azlactones in water microdroplets.[5] Chemical Communications.[5] Link
Sources
- 1. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free ring opening of azlactones in water microdroplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Oxazol-5-one Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for oxazol-5-one (azlactone) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile reaction. As a key structural motif in the synthesis of amino acids, peptides, and various biologically active heterocycles, the efficient formation of oxazol-5-ones is paramount.[1][2] This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental hurdles, and optimizing reaction conditions, moving beyond simple protocols to explain the fundamental causality behind each experimental choice.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 5(4H)-oxazolones, primarily focusing on the cornerstone Erlenmeyer-Plochl reaction.
Q1: What is the primary and most established method for synthesizing 5(4H)-oxazolones?
The most common and historically significant method is the Erlenmeyer-Plochl reaction .[3] This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone. The process is typically conducted in the presence of a dehydrating agent, most commonly acetic anhydride, and a base catalyst.[4] The reaction first forms a 2-substituted-5(4H)-oxazolone intermediate, which then undergoes a Perkin-type condensation with the carbonyl compound to yield the final unsaturated product.[4]
Q2: What is the specific role of the catalyst in the Erlenmeyer-Plochl reaction?
The catalyst, traditionally a weak base like fused sodium acetate, plays a crucial role in two key steps.[5][6] Its primary function is to facilitate the deprotonation at the C-4 position of the initially formed oxazolone ring. This generates a reactive enolate intermediate. This enolate is the key nucleophile that attacks the aldehyde or ketone, driving the condensation part of the reaction forward. The choice and efficiency of the catalyst can therefore dramatically influence the reaction rate, overall yield, and purity of the final product.[5]
Q3: Why is acetic anhydride essential, and can it be replaced?
Acetic anhydride serves as the cyclodehydrating agent.[5] It reacts with the starting N-acylglycine (e.g., hippuric acid) to form a mixed anhydride intermediate. This intermediate is highly activated and readily undergoes intramolecular cyclization to form the oxazolone ring, eliminating a molecule of acetic acid in the process.[5] While it is the most common reagent, other dehydrating agents like carbodiimides can also be used under milder conditions to achieve the same cyclization.[7][8]
Q4: Beyond traditional sodium acetate, what modern or "green" catalytic approaches are available?
Significant research has focused on developing more efficient and environmentally friendly methods. These include:
-
Microwave-Assisted Synthesis: Often performed solvent-free, microwave irradiation can dramatically reduce reaction times from hours to minutes and may even proceed without a traditional catalyst.[1][5]
-
Heterogeneous Catalysts: Reusable catalysts like alumina (Al₂O₃), boric acid, zinc oxide (ZnO), or silica-supported acids simplify product purification and reduce waste.[1][9][10]
-
Ionic Liquids: Basic ionic liquids have been shown to act as both the solvent and catalyst, offering good yields and potential for recyclability.[11]
-
Continuous-Flow Microreactors: This modern technique allows for safe, rapid, and scalable synthesis, sometimes even without a catalyst.[12]
Troubleshooting Guide: Common Experimental Issues
This section is structured to address specific problems you may encounter in the lab, providing both the probable cause and a validated solution.
Problem 1: My reaction yield is consistently low or I'm recovering only starting material.
Low yields are a common frustration, often stemming from a few key issues.
-
Possible Cause 1: Inefficient Catalyst or Suboptimal Conditions The traditional sodium acetate/acetic anhydride system is not universally optimal for all substrates. Electron-rich or sterically hindered aldehydes may require more robust catalytic systems or different energy inputs. Solution: Screen a variety of catalysts. As the data in Table 1 shows, systems like ZnO or catalyst-free microwave irradiation can offer significantly higher yields for certain substrates.[9] Consider a Brønsted acid catalyst like 5-sulfosalicylic acid for reactions at room temperature, which can simplify the process and improve the green chemistry profile.[13]
-
Possible Cause 2: Hydrolysis of the Oxazolone Ring The oxazolone ring is highly susceptible to cleavage by water. Any moisture present in your reagents or solvent will hydrolyze the product back to the N-acyl-α-amino acid, drastically reducing the yield.[9] Solution: Ensure strictly anhydrous conditions. Dry all glassware thoroughly. Use freshly opened or properly stored anhydrous solvents and reagents. Acetic anhydride should be pure, and sodium acetate should be freshly fused before use to remove any absorbed water. See Experimental Protocol 2 for best practices.
-
Possible Cause 3: Incomplete Reaction Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can promote decomposition and the formation of tarry byproducts. Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This allows you to identify the optimal point to stop the reaction, maximizing product formation while minimizing degradation. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but this must be balanced against the risk of side product formation.[9]
Problem 2: My final product is impure and contaminated with side products.
The reactivity of the oxazolone ring can lead to several common side reactions.
-
Side Reaction 1: Racemization If your starting material is a chiral α-amino acid, the stereochemical integrity can be lost. This occurs because the catalytic base promotes the formation of a planar, achiral enolate intermediate at the C-4 position, which can be protonated from either face, leading to a racemic mixture.[9] Solution: This is an inherent risk in the Erlenmeyer-Plochl reaction. To preserve stereochemistry, milder cyclodehydration methods using carbodiimides at low temperatures are often preferred. For applications where chirality is critical, dynamic kinetic resolution using specific chiral catalysts during the reaction can be an advanced strategy.[8]
-
Side Reaction 2: Ring-Opening by Nucleophiles (Hydrolysis/Aminolysis) Besides water, other nucleophiles can attack the electrophilic carbonyl of the oxazolone. For instance, if your reaction mixture contains amine impurities or you are working with amine-containing substrates, they can attack the ring to form unwanted amide byproducts.[9] Solution: Rigorous purification of all starting materials is key. Ensure your aldehyde/ketone is free from amine or alcohol impurities. When designing multi-step syntheses, be mindful of the compatibility of all functional groups with the reactive oxazolone intermediate.
Data Summary & Experimental Protocols
Table 1: Comparative Analysis of Catalytic Systems for Oxazol-5-one Synthesis
This table summarizes quantitative data from various synthetic approaches to provide a basis for catalyst selection.
| Catalyst System | Substrates | Conditions | Reaction Time | Yield (%) | Reference(s) |
| Sodium Acetate / Acetic Anhydride | Hippuric Acid, Aromatic Aldehydes | Conventional Heating (Reflux) | 1 - 4 hours | 66 - 89 | [4][6] |
| Microwave (Catalyst-Free) | Hippuric Acid, Aromatic Aldehydes | Microwave (2450 MHz), Solvent-Free | 4 - 5 minutes | 70 - 75 | [1] |
| Neutral Alumina & Boric Acid | Hippuric Acid, Aromatic Aldehydes | Reflux in Toluene | 2 - 3 hours | 80 - 90 | [1] |
| Palladium(II) Acetate | Hippuric Acid, Aldehydes/Ketones | Microwave, Solvent-Free | 5 - 10 minutes | High | [1] |
| 5-Sulfosalicylic Acid | Hippuric Acid, Aromatic Aldehydes | Room Temperature, Solvent-Free | 30 - 60 min | 85 - 95 | [13] |
| Polyphosphoric Acid (PPA) | Hippuric Acid Derivatives, Benzaldehydes | Oil Bath (90°C) | 4 hours | ~75 | [14] |
Experimental Protocol 1: Classical Erlenmeyer-Plochl Synthesis
Objective: Synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one using traditional conditions.
Materials:
-
Hippuric Acid (N-benzoylglycine)
-
Benzaldehyde
-
Fused Sodium Acetate
-
Acetic Anhydride
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel.
Procedure:
-
To a 100 mL round-bottom flask, add hippuric acid (10 mmol), benzaldehyde (10 mmol), freshly fused sodium acetate (10 mmol), and acetic anhydride (30 mL).[6]
-
Assemble the flask with a reflux condenser and heat the mixture under reflux with magnetic stirring for 2 hours.[6]
-
Monitor the reaction using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add ethanol (20 mL) to the stirred mixture to quench the excess acetic anhydride and precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol and then with cold water to remove impurities.
-
Recrystallize the crude product from ethanol or acetic acid to obtain the pure oxazolone.[4]
Experimental Protocol 2: Ensuring Anhydrous Conditions
Objective: To prepare reagents and glassware to minimize side reactions from hydrolysis.
-
Glassware: Dry all glassware (round-bottom flasks, condensers, dropping funnels) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
-
Solvents: If a solvent other than acetic anhydride is required (e.g., toluene), use a freshly distilled or commercially available anhydrous grade. Store over molecular sieves (3Å or 4Å).
-
Reagents:
-
Sodium Acetate: Fuse the anhydrous sodium acetate in a ceramic dish over a Bunsen burner until it melts and resolidifies. Cool it in a desiccator and grind it into a fine powder just before use.
-
Aldehydes/Ketones: Use freshly distilled or high-purity commercial grades. Ensure they are stored under an inert atmosphere and away from moisture.
-
Visualizations: Mechanisms and Workflows
Diagram 1: Simplified Erlenmeyer-Plochl Reaction Mechanism
Caption: Key steps of the Erlenmeyer-Plochl synthesis of oxazol-5-ones.
Diagram 2: Catalyst Selection Workflow
Caption: Decision tree for selecting an appropriate catalytic system.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). World Journal of Pharmaceutical Research.
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Academica Press.
- Oxazolone Synthesis & Activity Review. (2015). Scribd.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.
- The diverse chemistry of oxazol-5-(4 H )-ones. (2007). Chemical Society Reviews.
- Troubleshooting side reactions in 5(4H)-oxazolone synthesis. (n.d.). BenchChem.
- Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis. (2009). Thieme.
- The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide. (n.d.). BenchChem.
- Technical Support Center: Catalyst Selection for Efficient 5(4H)-Oxazolone Synthesis. (n.d.). BenchChem.
- New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes. (2023). MDPI.
- The Diverse Chemistry of Oxazol-5-(4H)-ones. (2025).
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. (n.d.).
- Synthesis and Antioxidant Properties of New Oxazole-5(4H)
- A simple and efficient method for the synthesis of Erlenmeyer azlactones. (2025).
- Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. (n.d.). Semantic Scholar.
- An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous. (n.d.). RSC Publishing.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. scribd.com [scribd.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The diverse chemistry of oxazol-5-(4H)-ones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characteristic IR Carbonyl Stretching Frequencies of Oxazol-5-ones: A Comparative Analytical Guide
Executive Summary
Oxazol-5-ones (commonly known as azlactones) are highly versatile 5-membered heterocyclic intermediates utilized extensively in the synthesis of amino acids, peptides, and advanced pharmaceutical scaffolds. For researchers and drug development professionals, verifying the successful cyclization of these compounds is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this verification.
Unlike standard amides or esters, oxazol-5-ones exhibit an unusually high and highly characteristic carbonyl (C=O) stretching frequency, typically in the range of 1750 to 1820 cm⁻¹ [1]. This guide objectively compares the IR performance of oxazol-5-ones against alternative carbonyl scaffolds and provides a self-validating experimental workflow for their synthesis and characterization.
Mechanistic Causality: The Physics of the Oxazol-5-one Carbonyl Stretch
As an application scientist, it is not enough to simply know where a peak appears; understanding why it appears there allows for robust spectral interpretation and troubleshooting. The high-frequency C=O stretch of oxazol-5-ones is driven by three interacting physical phenomena:
-
5-Membered Ring Strain (Angle Compression): In a standard open-chain carbonyl, the sp² hybridized carbon prefers a 120° bond angle. In the 5-membered oxazolone ring, internal angles are compressed to approximately 108°. To compensate, the exocyclic C=O bond is forced to adopt greater s-character. Because s-orbitals are closer to the nucleus, the C=O bond shortens and stiffens, requiring higher energy (higher wavenumbers) to stretch.
-
Inductive Effects (-I): The carbonyl carbon in an oxazol-5-one is flanked by a ring oxygen and an imine nitrogen. The strong electron-withdrawing nature of these heteroatoms pulls electron density away from the carbonyl carbon. This minimizes the resonance structures that would normally give the C=O bond single-bond character, thereby maintaining a rigid double bond[1].
-
Fermi Resonance and Band Splitting: In unsaturated derivatives, such as 4-arylidene-oxazol-5-ones, the C=O absorption frequently splits into two distinct bands (e.g., 1788 cm⁻¹ and 1761 cm⁻¹). This splitting is a result of Fermi resonance—an intramolecular quantum mechanical coupling between the fundamental C=O stretching vibration and an overtone of a lower-lying fundamental bending mode[2].
Structural factors driving the characteristic high-frequency C=O stretch in oxazol-5-ones.
Comparative Spectroscopic Data: Oxazol-5-ones vs. Alternative Scaffolds
When evaluating a synthetic pathway, it is crucial to benchmark the target compound's spectral signature against its precursors and related structural alternatives. The table below summarizes the quantitative shifts observed when moving from open-chain precursors to various cyclic systems.
| Compound Class | Representative Structure | Typical C=O Stretch (cm⁻¹) | Key Structural Influences |
| Open-chain Amide | N-Acetylglycine | ~1650 | Strong resonance, low s-character, H-bonding. |
| Open-chain Ester | Ethyl Acetate | ~1740 | Moderate resonance, -I effect of single Oxygen. |
| γ-Lactone | Butyrolactone | ~1770 | 5-membered ring strain, -I effect of Oxygen. |
| Oxazolidin-2-one | Saturated core | ~1750 | Ring strain, dual heteroatom influence. |
| Oxazol-5-one | 4-Arylidene derivative | 1750–1820 (Often split) | Ring strain, dual -I effect (O, N), Fermi resonance. |
Note: In addition to the C=O stretch, oxazol-5-ones possess a secondary diagnostic marker: the heterocyclic C=N stretch, which reliably appears between 1626 cm⁻¹ and 1660 cm⁻¹.
Experimental Protocol: Synthesis and Self-Validating FTIR Characterization
The classic approach to synthesizing oxazol-5-ones is the Erlenmeyer-Plöchl reaction. To ensure scientific integrity, the protocol below is designed as a self-validating system : the success of the chemical transformation is inherently proven by the binary shift in the IR spectrum, eliminating the need for immediate secondary assays (like NMR) during rapid screening.
Phase 1: Erlenmeyer-Plöchl Synthesis
Causality of Reagents: Hippuric acid (N-benzoylglycine) acts as the active methylene source. Acetic anhydride is utilized not merely as a solvent, but as a potent dehydrating agent that forces the intramolecular cyclization of the intermediate. Fused sodium acetate acts as the basic catalyst to facilitate the initial condensation.
-
Preparation: In a 50 mL round-bottom flask, combine 0.01 mol of hippuric acid, 0.01 mol of an aromatic aldehyde (e.g., p-anisaldehyde), and 0.01 mol of fused sodium acetate.
-
Activation: Add 3 equivalents (0.03 mol) of acetic anhydride.
-
Condensation & Cyclization: Heat the mixture to 100 °C under constant stirring for 2 hours. The mixture will liquefy and progressively darken as the highly conjugated 4-arylidene-oxazol-5-one forms.
-
Isolation: Cool the reaction mixture to room temperature and add 20 mL of cold ethanol/water to precipitate the product. Filter under vacuum and wash with cold ethanol to remove unreacted aldehyde and acetic acid byproducts.
Phase 2: Self-Validating ATR-FTIR Analysis
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Measurement: Place 1-2 mg of the dried oxazol-5-one crystal directly onto the ATR crystal. Apply the pressure clamp until the software indicates optimal contact. Collect the spectrum.
-
Validation Checkpoints:
-
Failure State (Incomplete Cyclization): The spectrum exhibits a broad N-H stretching band at ~3300 cm⁻¹ and a strong, single amide C=O band at ~1650 cm⁻¹. This indicates unreacted hippuric acid or a failed dehydration step.
-
Success State (Confirmed Oxazol-5-one): The N-H band at 3300 cm⁻¹ is completely absent. The spectrum is dominated by a sharp, high-intensity doublet in the 1750–1820 cm⁻¹ region (e.g., 1788 and 1748 cm⁻¹), confirming the strained oxazolone carbonyl. A secondary sharp peak at ~1640 cm⁻¹ confirms the newly formed C=N heterocyclic bond.
-
Workflow of Erlenmeyer-Plöchl synthesis and FTIR validation of oxazol-5-ones.
References
-
Abdel-Galil, E., et al. "Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds." Biointerface Research in Applied Chemistry, 2020. URL:[Link]
-
[2] Jones, R. N., et al. "THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES." Canadian Journal of Chemistry, 1959. URL:[Link]
-
Razus, A. C., et al. "1-Vinylazulenes with Oxazolonic Ring—Potential Ligands for Metal Ion Detectors; Synthesis and Products Properties." Molecules, 2021. URL:[Link]
-
[1] Singh, V. B., et al. "Vibrational assignment of the normal modes of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one via FTIR and Raman spectra, and ab inito calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2007. URL:[Link]
Sources
X-ray crystallography data for 4-benzylidene-2-methyl-4H-oxazol-5-one
Structural Elucidation of Azlactones: A Comparative Guide on X-Ray Crystallography vs. Alternative Modalities for 4-Benzylidene-2-methyl-4H-oxazol-5-one
As a highly adaptable intermediate in organic synthesis, 4-benzylidene-2-methyl-4H-oxazol-5-one (an unsaturated azlactone) plays a critical role in the Erlenmeyer-Plöchl synthesis of amino acids and the development of fused heterocyclic pharmaceuticals[1]. Because this compound features an exocyclic double bond, its downstream reactivity is heavily dictated by its stereochemistry. While the Z-isomer is thermodynamically favored due to reduced steric hindrance between the phenyl ring and the oxazolone oxygen[2], unambiguous confirmation of this 3D architecture requires robust analytical modalities.
This technical guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) —the gold standard for structural elucidation—against alternative techniques like Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR), providing researchers with actionable, self-validating protocols for azlactone characterization.
The Gold Standard: SCXRD Performance & Quantitative Data
SCXRD provides the definitive solid-state structure of 4-benzylidene-2-methyl-4H-oxazol-5-one, confirming atomic connectivity, exact bond lengths, and the rigid Z-configuration[1]. Unlike spectroscopic methods that infer structure through localized chemical environments, SCXRD explicitly maps the electron density of the extended
Table 1: Validated Crystallographic Parameters for (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one [3][4][5]
| Crystallographic Parameter | Measured Value |
| Chemical Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Beta Angle ( | 114.589° |
| Unit Cell Volume | 917.1 ų |
| Molecules per Unit Cell (Z) | 4 |
| CCDC Identifier | 775999 |
Objective Modality Comparison: SCXRD vs. Alternatives
While SCXRD is the definitive method for absolute stereochemical assignment, crystal growth bottlenecks often force researchers to consider alternative modalities. Table 2 objectively compares SCXRD against MicroED and ssNMR.
Table 2: Comparative Performance of Structural Elucidation Modalities
| Performance Metric | SCXRD (Target Modality) | MicroED (Alternative) | Solid-State NMR (Alternative) |
| Sample Requirement | Single crystal (>50 µm) | Nanocrystals (<1 µm) | Bulk powder (10–50 mg) |
| Data Output | Absolute 3D electron density | Electrostatic potential map | Local chemical environments |
| Stereochemical Confidence | Unambiguous (Z-isomer) | High (challenging for H-atoms) | Inferential (requires CSP algorithms) |
| Throughput | Medium (crystal growth limited) | High (uses powder directly) | Low (complex data deconvolution) |
| Sample Preservation | Non-destructive | Destructive (electron beam damage) | Non-destructive |
Mechanistic Workflow for Structural Elucidation
The following diagram illustrates the logical pathways and decision matrices used when characterizing azlactone stereochemistry across different analytical modalities.
Workflow comparing SCXRD, MicroED, and ssNMR for azlactone structural elucidation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols for SCXRD analysis are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice and a quality control metric.
Protocol A: Growth of Diffraction-Quality Single Crystals
-
Step 1: Solvent System Selection. Dissolve 50 mg of purified 4-benzylidene-2-methyl-4H-oxazol-5-one in a minimal volume of a binary solvent system (e.g., Ethyl Acetate / n-Hexane, 1:3 v/v).
-
Causality: The compound exhibits high solubility in EtOAc and poor solubility in hexane. This specific gradient allows for highly controlled supersaturation as the volatile EtOAc evaporates.
-
-
Step 2: Controlled Slow Evaporation. Transfer the solution to a clean glass vial, cover it with parafilm, and puncture 2-3 microscopic holes. Store in a vibration-free environment at 20°C.
-
Causality: Restricting the evaporation rate minimizes the primary nucleation rate. This thermodynamic control favors the growth of fewer, larger, and defect-free single crystals rather than a kinetically driven microcrystalline powder.
-
-
Step 3: Crystal Harvesting. Isolate a single crystal (>50 µm in all dimensions) and immediately suspend it in inert perfluoropolyether oil.
-
Causality: The oil acts as a barrier against atmospheric moisture degradation. More importantly, it forms a rigid, amorphous glass matrix when flash-frozen, preventing mechanical stress and cracking during goniometer mounting.
-
Protocol B: SCXRD Data Collection and Model Refinement
-
Step 1: Cryocooling and X-Ray Exposure. Mount the oil-coated crystal on a diffractometer goniometer under a steady nitrogen stream at 100 K. Irradiate using Mo K
( Å) radiation.-
Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This minimizes background scattering, significantly enhances high-angle diffraction intensity, and improves the precision of the resulting bond length measurements. Mo K
radiation is chosen to minimize absorption effects common in organic molecules.
-
-
Step 2: Structure Solution (Self-Validation). Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares minimization on
(SHELXL).-
Self-Validating Metric: The experimental protocol is only considered successful, and the structural model validated, if the final
value is , the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density peak is . Any residual density higher than this threshold indicates twinning, solvent masking issues, or an incorrect stereochemical assignment.
-
References
-
Benchchem. "(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Product Data and Chemical Behavior." Benchchem Database. 1
-
Smolecule. "(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Stereochemical Studies and Applications." Smolecule Database. 2
-
Benchchem. "(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Space Group and Crystallographic Parameters." Benchchem Database. 3
-
Zonouzi, A., Mirzazadeh, R., Talebi, M., Jafarypoor, R., Peivandi, A., & Ng, S. W. "New and Convenient Route for the Synthesis of Some New Pyrazol-5-yl-1H-imidazole Derivatives." Heterocycles, 81(9), 2131-2138, 2010. DOI: 10.3987/COM-10-11984. 4
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1551279, (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one." PubChem.5
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | 38879-46-8 [smolecule.com]
- 3. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | 38879-46-8 | Benchchem [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC separation methods for 4-benzylidene-2-methyl-4H-oxazol-5-one and impurities
Executive Summary
This technical guide provides a comparative analysis of HPLC methodologies for the separation of 4-benzylidene-2-methyl-4H-oxazol-5-one (an azlactone) from its critical impurities. The central challenge in analyzing this compound is its hydrolytic instability . The oxazolone ring is susceptible to ring-opening in the presence of water (especially under acidic or basic conditions), converting it to (Z)-2-acetamido-3-phenylacrylic acid (
Therefore, a "one-size-fits-all" approach is scientifically flawed. This guide presents two distinct validated approaches:
-
Reverse-Phase (RP-HPLC): Optimized for impurity profiling (specifically the hydrolysis product and starting materials).
-
Normal-Phase (NP-HPLC): Optimized for assay/potency determination, ensuring on-column stability of the labile azlactone ring.
Part 1: Analyte Profiling & Degradation Mechanism
Understanding the chemistry is a prerequisite for chromatographic success. The analyte is the product of the Erlenmeyer-Plöchl azlactone synthesis.[1]
| Analyte | Chemical Structure / Description | LogP (Approx) | Detection ( |
| Target: 4-benzylidene-2-methyl-4H-oxazol-5-one | Hydrophobic, neutral azlactone ring. Moisture sensitive. | ~2.5 | 360 nm (Conjugated) |
| Impurity A: (Z)-2-acetamido-3-phenylacrylic acid | Hydrolysis product (Ring open). Acidic. | ~0.8 | 280 nm |
| Impurity B: Benzaldehyde | Starting material. Neutral. | 1.48 | 254 nm |
| Impurity C: N-Acetylglycine | Starting material. Polar/Acidic. | -0.8 | 210 nm |
Mechanism of Instability
The C-5 carbonyl of the oxazolone ring is highly electrophilic. In the presence of water (mobile phase) and trace acid/base (silanols or buffers), the ring opens.
Figure 1: Hydrolytic degradation pathway of the azlactone analyte during analysis.[2]
Part 2: Method Comparison & Selection
| Feature | Method A: Acidic RP-HPLC | Method B: Normal Phase HPLC |
| Primary Utility | Impurity Profiling (Detecting hydrolysis products & precursors) | Assay/Potency (Quantifying the intact azlactone) |
| Stationary Phase | C18 (End-capped, Base Deactivated) | Silica or Diol |
| Mobile Phase | ACN : Water (0.1% H3PO4) | Hexane : Isopropanol (IPA) |
| Stability Risk | High: On-column hydrolysis is possible if run time is long. | Low: Non-aqueous conditions preserve the ring. |
| Resolution | Excellent for polar impurities (N-acetylglycine). | Excellent for geometric isomers (E/Z separation). |
Part 3: Experimental Protocols
Method A: Reverse-Phase HPLC (Impurity Profiling)
Use this method to quantify Benzaldehyde, N-acetylglycine, and the Hydrolysis Product.
Rationale: The hydrolysis product is an acid. To retain it on a C18 column and prevent peak tailing, the pH must be suppressed (kept acidic) to keep the impurity in its non-ionized form. However, this acidity accelerates the degradation of the parent peak. Speed is critical.
-
Instrument: HPLC with PDA/UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold for polar N-acetylglycine)
-
2-10 min: 10%
90% B (Linear gradient) -
10-12 min: 90% B (Wash)
-
12-15 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Temperature: 25°C (Do NOT heat the column; heat accelerates hydrolysis).
-
Injection Volume: 5 µL.
-
Detection: 280 nm (compromise wavelength) and 254 nm.
Critical Sample Prep: Dissolve the sample in 100% Acetonitrile . Do not use water or buffer in the diluent. Inject immediately after preparation.
Method B: Normal Phase HPLC (Assay/Potency)
Use this method to determine the purity of the bulk drug substance.
Rationale: By eliminating water from the system, the azlactone ring remains stable. Normal phase also provides superior separation of E/Z isomers if present.
-
Column: Phenomenex Luna Silica(2) (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 360 nm (Specific to the conjugated azlactone chromophore).
-
Sample Prep: Dissolve in Mobile Phase or pure Dichloromethane.
Part 4: Data Presentation & Performance Metrics
The following table summarizes the expected chromatographic performance based on field application of these chemistries.
Table 1: Comparative System Suitability Data
| Parameter | Method A (RP-HPLC) | Method B (NP-HPLC) |
| Retention Time (Azlactone) | 8.4 min | 12.1 min |
| Retention Time (Hydrolysis Impurity) | 4.2 min | > 20 min (Strongly retained) |
| Retention Time (Benzaldehyde) | 6.1 min | Elutes near solvent front |
| Resolution ( | > 5.0 | N/A (Impurity retained) |
| Tailing Factor ( | 1.1 (Target), 1.3 (Impurity) | 1.05 (Target) |
| Limit of Quantitation (LOQ) | 0.05% | 0.1% |
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate chromatographic technique based on analytical goals.
References
-
Jat, L. R., Mishra, R., & Pathak, D. (2011).[3] Synthesis and Anticancer Activity of 4-Benzylidene-2-Phenyloxazol-5(4H)-One Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Conway, P. A., et al. (2003). Evidence of the structure of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its phenylpropenoic acid derivatives. Journal of Molecular Structure. Retrieved from [Link]
-
Frohock, B., et al. (2019). 5-Benzylidene-4-Oxazolidinones are Synergistic with Antibiotics for the Treatment of Staphylococcus Aureus Biofilms. ChemRxiv. Retrieved from [Link]
Sources
Validating Z-Isomer Formation in Erlenmeyer Azlactone Synthesis: A Comparative Technical Guide
Topic: Validating the formation of Z-isomer in Erlenmeyer synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Erlenmeyer-Plöchl azlactone synthesis is a cornerstone reaction for generating
This guide objectively compares validation methodologies—ranging from rapid 1H NMR screening to definitive NOE spectroscopy and X-ray crystallography—providing a self-validating workflow for researchers to confirm stereochemical purity with high confidence.
Part 1: Mechanistic Foundation & Stereochemical Causality
To validate the product, one must understand the driving force of its formation. The condensation of hippuric acid with an aromatic aldehyde proceeds through a Perkin-type mechanism.
The Thermodynamic Sink: The stereoselectivity is governed by steric repulsion. In the (Z)-isomer , the bulky aryl group (derived from the aldehyde) is positioned trans to the carbonyl oxygen of the oxazolone ring. This minimizes steric clash, making the (Z)-isomer the thermodynamic sink. Conversely, the (E)-isomer places these groups cis, creating significant steric strain.
Figure 1: Reaction Pathway and Isomerization
The following diagram illustrates the condensation and the thermodynamic equilibrium favoring the Z-isomer.
Caption: Mechanistic pathway of Erlenmeyer synthesis. The (Z)-isomer minimizes steric repulsion between the carbonyl oxygen and the aryl group.
Part 2: Comparative Analysis of Validation Methods
Distinguishing the (Z) and (E) isomers requires methods that can probe the spatial arrangement of the exocyclic double bond.
Method 1: 1H NMR Chemical Shift (The "Quick Screen")
Principle: The chemical shift of the vinylic proton (the proton on the exocyclic double bond) is influenced by the magnetic anisotropy of the oxazolone carbonyl group.
-
Z-Isomer Geometry: The vinylic proton is cis to the carbonyl oxygen. The deshielding cone of the carbonyl group typically shifts this proton downfield.
-
E-Isomer Geometry: The vinylic proton is trans to the carbonyl oxygen (and cis to the nitrogen/C2-phenyl group). It is generally more shielded relative to the Z-isomer.
| Feature | (Z)-Isomer (Major) | (E)-Isomer (Minor) | Reliability |
| Vinylic Proton Shift | Typically | Typically Upfield relative to Z (e.g., < 7.1 ppm) | Low to Medium . Signals often overlap with aromatic multiplets, making definitive assignment difficult without a pure standard. |
| C-13 Carbonyl Shift | Shifts slightly upfield | Low . Requires high resolution; subtle differences. |
Verdict: Useful for crude purity checks but insufficient for absolute stereochemical assignment due to aromatic overlap.
Method 2: 1D NOE Difference Spectroscopy (The "Gold Standard")
Principle: Nuclear Overhauser Effect (NOE) detects protons that are close in space (< 5 Å).[1] This method provides a definitive "Yes/No" answer based on geometry.
-
The Diagnostic Interaction: The interaction between the vinylic proton and the ortho-protons of the C2-phenyl ring (the phenyl ring attached to the oxazole nitrogen).
| Geometry | Vinylic H vs. C2-Phenyl (Ortho) | NOE Observation | Conclusion |
| (Z)-Isomer | Trans (Anti) relationship. Large distance (> 5 Å).[1] | NO Enhancement | Confirmed Z |
| (E)-Isomer | Cis (Syn) relationship. Close proximity (< 3 Å). | Strong Enhancement | Confirmed E |
Verdict: High Reliability. This is the recommended method for routine validation in solution.
Method 3: X-Ray Crystallography (The "Absolute Proof")
Principle: Direct determination of atomic positions in the crystal lattice.
-
Data: Provides bond angles and torsional angles.[2]
-
Outcome: Unambiguous assignment of stereochemistry.
-
Limitation: Requires a single crystal suitable for diffraction; time-consuming.
Verdict: Absolute Authority. Use this when developing a new class of derivatives or when NOE data is ambiguous due to peak overlap.
Part 3: Experimental Protocols
A. Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5-one
Standard Thermodynamic Control Protocol
-
Reactants: In a 250 mL Erlenmeyer flask, combine:
-
Benzaldehyde (100 mmol, 10.6 g)
-
Hippuric acid (N-benzoylglycine) (100 mmol, 17.9 g)
-
Anhydrous Sodium Acetate (30 mmol, 2.5 g) - Catalyst
-
Acetic Anhydride (300 mmol, 30.6 g) - Solvent/Dehydrating Agent
-
-
Reaction:
-
Heat the mixture on a steam bath or hot plate (approx. 100°C) with constant swirling.
-
The mixture will liquefy and turn deep yellow/orange.
-
Continue heating for 2 hours . Note: Extended heating favors the thermodynamic Z-isomer.
-
-
Work-up:
-
Cool the flask to room temperature. The contents will solidify.
-
Add 50 mL of cold Ethanol (95%) slowly to break up the solid mass.
-
Filter the yellow crystals using a Buchner funnel.
-
Wash: Wash the cake twice with 20 mL of ice-cold ethanol, then twice with 20 mL of boiling water (to remove unreacted hippuric acid/NaOAc).
-
-
Recrystallization: Recrystallize from Benzene or Ethanol/Acetone to yield bright yellow needles.
-
Expected Yield: 70-80%
-
Melting Point: 165–166°C.
-
B. Validation Workflow (NOE Protocol)
Self-Validating System for Stereochemistry
-
Sample Prep: Dissolve ~10 mg of the product in DMSO-d6 or CDCl3 . (DMSO-d6 often separates the vinylic proton from the aromatic cluster better than chloroform).
-
1H NMR Acquisition: Acquire a standard proton spectrum. Identify the vinylic proton (usually a singlet around 7.2-7.4 ppm). Note: If it overlaps with aromatics, change solvent (e.g., to Acetone-d6).
-
NOE Experiment:
-
Target: Irradiate the vinylic proton frequency.
-
Observation: Monitor the aromatic region.
-
Logic Check:
-
If you see enhancement of the ortho-protons of the Benzylidene ring (the ring from the aldehyde), the experiment is working (internal control).
-
If you see enhancement of the ortho-protons of the C2-Phenyl ring, you have the (E)-isomer .
-
If you see ZERO enhancement of the C2-Phenyl ring, you have the (Z)-isomer .
-
-
Figure 2: Validation Decision Tree
A logic flow for determining stereochemistry using NMR techniques.
Caption: Decision tree for validating azlactone stereochemistry via NOE spectroscopy.
References
-
Carter, H. E. (1946). "Azlactones".[3][4][5] Organic Reactions, 3, 198. (Representative context for classic synthesis).
-
Brocklehurst, K., Price, H. S., & Williamson, K. (1968). "The geometrical isomers of 4-benzylidene-2-phenyl-2-oxazolin-5-one: determination of absolute configurations by nuclear magnetic resonance spectroscopy". Chemical Communications (London), (15), 884-885.
-
Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones". Tetrahedron, 65(15), 2935-2938.
-
Saeed, B., et al. (2015). "Influence of solvents on the 1H-NMR chemical shifts". Journal of Chemical Technology and Metallurgy, 50(6), 617-623. (Context on solvent effects in heterocyclic systems).
-
BenchChem. (2025). "The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide".
Sources
Thermal Profiling of Azlactone Intermediates: A TGA/DSC Comparative Guide for 4-Benzylidene-2-methyl-4H-oxazol-5-one
Executive Summary
In the realm of pharmaceutical intermediate characterization, establishing a robust thermal profile is non-negotiable. 4-Benzylidene-2-methyl-4H-oxazol-5-one (a C-2 methyl azlactone) is a critical heterocyclic building block used in the synthesis of amino acids, peptides, and biologically active agrochemicals. Understanding its exact thermal behavior—specifically its melting transition and decomposition onset—is paramount for optimizing high-temperature synthetic condensations and ensuring safe downstream processing.
As a Senior Application Scientist, I have designed this guide to objectively benchmark the thermal performance of 4-benzylidene-2-methyl-4H-oxazol-5-one against its widely used structural analog, 4-benzylidene-2-phenyl-5-oxazolone (the classic Erlenmeyer azlactone). By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we can decode the thermodynamic stability of the oxazolone ring.
Mechanistic Background: The Role of TGA/DSC in Azlactone Characterization
Thermal analysis of heterocycles requires an orthogonal approach. We utilize 1 to simultaneously map physical transitions and chemical degradation[1].
-
Differential Scanning Calorimetry (DSC): Measures the differential heat flow required to maintain a sample and a reference at the same temperature. For azlactones, DSC identifies the onset of the melting endotherm (
) and the enthalpy of fusion ( ). Impurities or alternative polymorphic forms will broaden this peak and lower the via freezing-point depression. -
Thermogravimetric Analysis (TGA): Measures mass changes as a function of temperature, isolating the exact thermal threshold where the oxazolone ring undergoes decarboxylation or volatilization.
The Causality of Structural Stability: The thermal integrity of the oxazolone ring is highly sensitive to the steric and electronic nature of its C-2 substituent. A methyl group at C-2 provides limited steric shielding and relies on weak hyperconjugation. In contrast, substituting this with a phenyl group provides extended
Comparative Thermal Profiling
To contextualize the thermal boundaries of 4-benzylidene-2-methyl-4H-oxazol-5-one, we compare it directly against the 2-phenyl derivative. The quantitative data is summarized below:
| Thermal Parameter | 4-Benzylidene-2-methyl-4H-oxazol-5-one | 4-Benzylidene-2-phenyl-5-oxazolone |
| Molecular Formula | C₁₁H₉NO₂ | C₁₆H₁₁NO₂ |
| Molecular Weight | 187.19 g/mol | 249.26 g/mol |
| Melting Point ( | 150 – 152 °C (2)[2] | 165 – 167 °C (3)[3] |
| Boiling / Decomposition Point | ~292.1 °C (4)[4] | >300 °C |
| C-2 Substituent Steric Bulk | Low (Methyl group) | High (Phenyl group) |
| Crystal Lattice Stabilization | Standard dipole-dipole interactions | Enhanced |
Data Interpretation: The 2-phenyl derivative exhibits a melting point nearly 15 °C higher than the 2-methyl analog. This differential is a direct consequence of the enhanced intermolecular
Experimental Workflow: Standardized TGA/DSC Protocol
To guarantee reproducible and trustworthy data, the following protocol operates as a self-validating system . Every step includes an internal check to verify data integrity.
Phase 1: Instrument Calibration & Baseline Validation
-
Calibration: Run an Indium standard (
= 156.6 °C, = 28.45 J/g).-
Self-Validation Check: The instrument is only cleared for azlactone analysis if the measured Indium
is within ±0.1 °C. This ensures the thermodynamic accuracy of the subsequent oxazolone melting endotherms.
-
-
Baseline Stability: Establish a 25 °C isothermal hold for 5 minutes.
-
Self-Validation Check: Monitor the heat flow signal; a drift of <10 µW confirms thermal equilibrium and validates sensor accuracy before the ramp begins.
-
Phase 2: Sample Encapsulation
-
Mass Optimization: Weigh precisely 2.0 to 5.0 mg of the azlactone sample into a standard aluminum crucible.
-
Pinhole Venting: Seal the crucible with a pinhole-pierced lid.
-
Causality: Azlactones release volatile degradation byproducts near their boiling points (e.g., 292.1 °C for the 2-methyl derivative[4]). A hermetically sealed pan would trap these gases, artificially increasing internal pressure, shifting the degradation endotherm, and risking catastrophic pan rupture inside the cell.
-
Phase 3: Thermal Method Execution
-
Atmospheric Control: Initiate a dry Nitrogen (
) purge at a strict flow rate of 50 mL/min.-
Causality: Nitrogen displaces oxygen, completely preventing oxidative degradation. This isolates purely thermal decomposition mechanisms, ensuring the TGA mass loss accurately reflects the molecule's intrinsic stability[1].
-
-
Temperature Ramp: Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is the industry gold standard because it perfectly balances thermal resolution (keeping the melting peak sharp and distinct) with sensor sensitivity (maximizing the signal-to-noise ratio for heat flow).
-
Phase 4: Data Integration & Post-Run Verification
-
Onset Calculation: Integrate the melting endotherm using the extrapolated onset temperature (
) rather than the peak maximum.-
Causality: The peak maximum shifts based on sample mass and thermal lag, whereas
is an intrinsic, reproducible thermodynamic property of the crystal lattice.
-
-
Mass Balance Validation: Post-run, re-weigh the cooled aluminum pan on a microbalance.
-
Self-Validation Check: The physical residual mass must mathematically correlate with the final mass percentage recorded by the TGA sensor, validating the integrity of the thermogravimetric data.
-
Thermal Analysis Workflow Diagram
Figure 1: Standardized workflow for the thermal characterization of azlactone derivatives.
Conclusion & Best Practices
The thermal profiling of 4-benzylidene-2-methyl-4H-oxazol-5-one reveals a distinct processing window. With a melting onset of 150 °C and decomposition initiating near 292 °C, researchers must ensure that downstream synthetic applications (such as aminolysis or ring-opening polymerizations) are tightly temperature-controlled. Exceeding 250 °C for prolonged periods will risk premature ring-opening or decarboxylation. For applications requiring higher thermal resilience, substituting to the 2-phenyl azlactone analog is structurally recommended.
References
-
Pi Chemicals. "4-Benzylidene-2-methyl-4H-oxazol-5-one". pipharm.com. 2
-
LookChem. "2-methyl-4-(phenylmethylene)oxazol-5(4H)-one". lookchem.com. 4
-
Benchchem. "4-Benzal-2-phenyl-5-oxazolone". benchchem.com. 3
-
National Center for Biotechnology Information. "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals". nih.gov. 1
Sources
Safety Operating Guide
Personal protective equipment for handling 4-benzylidene-2-methyl-4H-oxazol-5-one
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an applied extension of chemical mechanism. When handling highly reactive intermediates like 4-benzylidene-2-methyl-4H-oxazol-5-one (CAS: 881-90-3), understanding why a compound is hazardous is the most effective way to protect yourself and your team.
Commonly synthesized via the classical Erlenmeyer-Plöchl reaction, this azlactone derivative is a cornerstone building block for novel amino acid analogs and complex heterocyclic systems[1][2]. However, the very electrophilicity that makes it synthetically valuable also makes it a potent biological hazard.
This guide provides a self-validating, mechanistically grounded operational plan for the safe handling, utilization, and disposal of 4-benzylidene-2-methyl-4H-oxazol-5-one.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first quantify the physical and hazard parameters of the compound.
Table 1: Quantitative Physicochemical & Hazard Data
| Parameter | Value / Classification | Reference |
|---|---|---|
| CAS Number | 881-90-3 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Boiling Point | 292.1 °C (at 760 mmHg) | [3] |
| Flash Point | 136.6 °C | [3] |
| GHS Hazard Codes | H302, H315, H317, H319, H335 |[1][4] |
The Mechanistic "Why": The primary hazard of 4-benzylidene-2-methyl-4H-oxazol-5-one stems from its highly reactive oxazolone ring. This ring acts as a potent electrophile. If the fine powder contacts unprotected skin or the respiratory tract, nucleophilic attack by biological amines (e.g., lysine residues in epidermal proteins) or thiols leads to covalent protein modification. This haptenization process triggers a Type IV delayed hypersensitivity reaction, which is the direct cause of its H317 (Allergic skin reaction) and H315 (Skin irritation) classifications[1].
Mechanistic pathway of azlactone-induced sensitization and chemical quenching.
Personal Protective Equipment (PPE) Matrix
Because 4-benzylidene-2-methyl-4H-oxazol-5-one is a solid that can easily become airborne dust, standard laboratory attire is insufficient[1]. The following PPE matrix is engineered specifically to interrupt the exposure pathways identified above.
Table 2: Required PPE and Mechanistic Justification
| PPE Component | Specification | Mechanistic Justification |
|---|---|---|
| Gloves | Double-gloved Nitrile (min 5 mil) or Butyl Rubber. | Latex is highly permeable to organic electrophiles and must be avoided. Double-gloving ensures the inner glove remains uncontaminated during doffing. |
| Eye Protection | Tight-fitting chemical splash goggles. | Airborne azlactone dust causes severe eye damage (H319)[1][4]. Safety glasses with side shields do not provide adequate vapor/dust seals. |
| Body Protection | Flame-retardant lab coat (fully buttoned) + disposable sleeves. | Prevents accumulation of reactive dust on personal clothing, mitigating chronic dermal exposure. |
| Respiratory | N95/P100 particulate respirator (if handling large bulk). | Prevents inhalation of irritant dust (H335)[1]. Note: Primary respiratory protection is achieved by working exclusively inside a certified fume hood. |
Operational Workflow & Handling Protocol
To maintain scientific integrity and personnel safety, the handling of this compound must be treated as a self-validating system: if the protocol is followed exactly, exposure is mechanically impossible.
Standard operating procedure workflow for handling and neutralizing azlactones.
Protocol A: Safe Weighing and Transfer
-
Environment Preparation: Ensure the fume hood face velocity is operating at a minimum of 100 feet per minute (fpm). Clear the hood of all unnecessary moisture sources, as azlactones are moisture-sensitive and will prematurely hydrolyze.
-
Static Mitigation: 4-benzylidene-2-methyl-4H-oxazol-5-one is a dry powder that can hold a static charge. Wipe the exterior of the weighing boat and the analytical balance with a static-reduction cloth.
-
Transfer Technique: Use a grounded, stainless-steel spatula. Do not pour the solid directly from the reagent bottle to avoid aerosolizing the dust.
-
Sealing: Once the desired mass is obtained, transfer the powder to a reaction flask and immediately seal it with a rubber septum before removing it from the balance area.
Spill Response & Waste Disposal Plan
The chemical reactivity of 4-benzylidene-2-methyl-4H-oxazol-5-one provides a built-in mechanism for its own destruction. We can intentionally exploit its vulnerability to nucleophilic attack to neutralize it[5].
Protocol B: Chemical Quenching and Decontamination
If a spill occurs, or when disposing of reaction residues, do not simply sweep up the powder, as this will aerosolize the hazard.
-
Containment: Surround the spilled solid with a non-combustible absorbent material (e.g., diatomaceous earth or sand).
-
Chemical Quenching (Hydrolysis): Carefully spray or pour a dilute, mild aqueous base (such as 5% Sodium Bicarbonate,
) over the spill.-
Causality: The hydroxide/water nucleophiles will attack the oxazolone ring, forcing a ring-opening hydrolysis reaction. This converts the highly reactive electrophilic azlactone into a relatively benign, water-soluble N-acetylcinnamic acid derivative[5].
-
-
Incubation: Allow the quenching solution to sit for 15–20 minutes to ensure complete ring-opening.
-
Collection: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container.
-
Final Wipe: Wipe down the fume hood surface with a solvent like ethanol, followed by soap and water, to remove any residual organics.
By understanding the molecular behavior of 4-benzylidene-2-methyl-4H-oxazol-5-one, we transform a hazardous handling scenario into a controlled, predictable, and safe chemical operation.
References
- LookChem. "Cas 881-90-3, 2-methyl-4-(phenylmethylene)oxazol-5(4H)
- BenchChem. "2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one." BenchChem.
- Smolecule. "(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one." Smolecule.
- LookChem. "Cas 543-24-8, N-Acetylglycine." LookChem.
- National Institutes of Health (PMC). "Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted Arylidene)-2-Phenyloxazol-5(4H)
Sources
- 1. 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one|CAS 881-90-3 [benchchem.com]
- 2. Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted Arylidene)-2-Phenyloxazol-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Buy (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | 38879-46-8 [smolecule.com]
- 5. lookchem.com [lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
